2,6-Dichloro-1,8-naphthyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-dichloro-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-6-3-5-1-2-7(10)12-8(5)11-4-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTSXPVKNKHVDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=NC=C(C=C21)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716728 | |
| Record name | 2,6-Dichloro-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260898-43-8 | |
| Record name | 2,6-Dichloro-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,6-dichloro-1,8-naphthyridine solubility and stability
An In-Depth Technical Guide to the Solubility and Stability of 2,6-Dichloro-1,8-naphthyridine
This technical guide provides a comprehensive overview of the available information and recommended experimental approaches for determining the solubility and stability of this compound. This document is intended for researchers, scientists, and drug development professionals who are interested in utilizing this compound in their work.
Physicochemical Properties
Quantitative experimental data on the physicochemical properties of this compound are not extensively reported in publicly available literature. The following table summarizes known information for the target compound and provides data for closely related analogs to offer an estimated profile. Researchers are strongly advised to perform experimental determination for precise values.
| Property | This compound | 2-Amino-5-chloro-1,8-naphthyridine | 1,8-Naphthyridine |
| Molecular Formula | C₈H₄Cl₂N₂ | C₈H₆ClN₃ | C₈H₆N₂ |
| Molecular Weight | 199.04 g/mol | 179.61 g/mol | 130.15 g/mol |
| Appearance | White powder | Data not available | Yellow solid |
| Melting Point | Data not available | >300 °C | 98-99 °C |
| Calculated logP | 2.9366 | 1.1 (Predicted for 2-Amino-5-chloropyridine) | Data not available |
| pKa | Data not available | Data not available (1,5-Naphthyridine is 2.91) | Data not available |
| Storage | Recommended storage at 4°C, sealed and preserved. | Data not available | Data not available |
Solubility Profile
The solubility of this compound in various solvents has not been quantitatively documented. However, based on its chemical structure—a halogenated aromatic heterocycle—a qualitative prediction of its solubility can be made. The two chlorine atoms increase the molecule's lipophilicity.
Predicted Solubility in Common Solvents
| Solvent | Predicted Solubility | Rationale |
| Water | Low | The hydrophobic aromatic core and chlorine substituents are expected to result in poor aqueous solubility. |
| Methanol | Moderate | The polar nature of the alcohol may allow for some solvation. |
| Ethanol | Moderate | Similar to methanol, some solubility is expected. |
| Acetone | Soluble | A polar aprotic solvent that should effectively solvate the compound. |
| Dichloromethane (DCM) | Soluble | The chlorinated nature of both the solute and solvent suggests good solubility. |
| Chloroform | Soluble | Similar to DCM, good solubility is anticipated. |
| Dimethylformamide (DMF) | Soluble | A polar aprotic solvent known for its broad solvating power. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent that is expected to readily dissolve the compound. |
| Hexanes | Low | The nonpolar nature of hexanes is unlikely to effectively solvate the polar heterocyclic compound. |
| Ethyl Acetate | Moderate to Soluble | A solvent of intermediate polarity that is likely to be a good solvent. |
Experimental Protocol: Determination of Aqueous and Organic Solubility
This protocol outlines a standard method for determining the solubility of a compound like this compound.
Materials:
-
This compound
-
Selected solvents (e.g., water, DMSO, ethanol)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO) at a known concentration (e.g., 10 mg/mL).
-
Calibration Curve: Generate a calibration curve by preparing a series of dilutions from the stock solution and analyzing them using a validated HPLC or GC method. Plot the peak area against concentration.
-
Equilibrium Solubility Measurement: a. Add an excess amount of this compound to a known volume of the test solvent in a sealed vial. b. Agitate the vials using a thermostatic shaker at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). c. After equilibration, centrifuge the samples at high speed to pellet the undissolved solid. d. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. e. Dilute the supernatant with a suitable solvent to a concentration within the range of the calibration curve.
-
Quantification: Analyze the diluted supernatant using the established HPLC or GC method.
-
Calculation: Determine the concentration of this compound in the supernatant using the calibration curve. The solubility is expressed in units such as mg/mL or µg/mL.
Stability Profile
The stability of this compound under various conditions is a critical parameter for its handling, storage, and application. While specific stability data is not available, inferences can be drawn from the chemical nature of halogenated aromatic heterocycles.
-
Thermal Stability: Halogenated aromatic compounds are generally thermally stable.[1] Significant decomposition of this compound is not expected at ambient temperatures. However, high temperatures could lead to decomposition, the onset of which would need to be determined experimentally, for instance, by thermogravimetric analysis (TGA).
-
Photostability: Aromatic nitrogen heterocycles can be susceptible to photodegradation upon exposure to UV light.[2] The presence of chlorine atoms may influence the photolytic stability. It is recommended to store the compound protected from light.
-
Hydrolytic Stability: The C-Cl bonds on the naphthyridine ring are generally stable to hydrolysis under neutral pH conditions. However, under strongly acidic or basic conditions, or at elevated temperatures, hydrolysis may occur.[3]
Experimental Protocol: Assessment of Chemical Stability
This protocol provides a framework for evaluating the stability of this compound in solution under various stress conditions, in accordance with ICH guidelines.[4]
Materials:
-
This compound
-
Buffers of various pH (e.g., pH 4, 7, and 9)
-
Hydrogen peroxide solution (for oxidative stress)
-
Temperature-controlled chambers/ovens
-
Photostability chamber
-
Validated stability-indicating HPLC method (a method that can separate the parent compound from its degradation products)
Procedure:
-
Sample Preparation: Prepare solutions of this compound at a known concentration in the desired solvents or buffers.
-
Stress Conditions:
-
Hydrolytic Stability: Store the solutions at different pH values (e.g., 4, 7, 9) at a specified temperature (e.g., 40 °C).
-
Oxidative Stability: Treat the solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Stability: Store both the solid compound and its solution at an elevated temperature (e.g., 60 °C).
-
Photostability: Expose the solid compound and its solution to light in a photostability chamber according to ICH Q1B guidelines. Include dark controls to differentiate between light-induced and thermal degradation.
-
-
Time Points: Withdraw aliquots of the stressed samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and 1 week).
-
Analysis: Analyze the samples using the validated stability-indicating HPLC method to determine the concentration of the remaining this compound and to detect the formation of any degradation products.
-
Data Evaluation: Calculate the percentage of the compound remaining at each time point. If significant degradation is observed, the degradation kinetics can be determined.
Biological Context and Signaling Pathways
The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, found in numerous biologically active compounds with a wide range of therapeutic applications, including antibacterial, anticancer, and anti-inflammatory agents.[4][5][6] Derivatives of 1,8-naphthyridine have been investigated as inhibitors of various kinases, which are key regulators of cellular signaling pathways.[7] Dysregulation of kinase activity is a hallmark of many diseases, including cancer.
While the specific biological targets of this compound are not well-documented, its structure suggests it could serve as a valuable starting material or fragment for the synthesis of kinase inhibitors. The dichloro substitution pattern offers vectors for chemical modification to explore structure-activity relationships.
Hypothetical Experimental Workflow for Kinase Inhibitor Screening
The following diagram illustrates a typical workflow for screening a compound like this compound or its derivatives for kinase inhibitory activity.
Caption: A generalized workflow for the discovery and development of kinase inhibitors.
Illustrative Signaling Pathway: TLR4/MyD88/NF-κB
Some 1,8-naphthyridine derivatives have been shown to modulate inflammatory responses.[8] The following diagram depicts a simplified Toll-like receptor 4 (TLR4) signaling pathway, which is a key pathway in inflammation and a potential target for novel therapeutics.
Caption: A simplified diagram of the TLR4-mediated NF-κB signaling pathway.
Conclusion
This compound is a chemical entity with potential for further development in medicinal chemistry and materials science. While specific data on its solubility and stability are currently lacking in the public domain, this guide provides robust and detailed experimental protocols for researchers to determine these crucial parameters. The provided context on related compounds and potential biological applications, particularly in kinase inhibition, should serve as a valuable resource for initiating new research endeavors with this compound. It is imperative that experimental data be generated to fully characterize this compound for any future applications.
References
- 1. researchgate.net [researchgate.net]
- 2. scholar.lib.ntnu.edu.tw [scholar.lib.ntnu.edu.tw]
- 3. Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. qbdgroup.com [qbdgroup.com]
- 5. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Structure of 2,6-dichloro-1,8-naphthyridine: A Technical Overview
An In-depth Examination of the Molecular Architecture and Crystallographic Parameters
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the crystal structure of 2,6-dichloro-1,8-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. A comprehensive review of its molecular geometry, crystallographic parameters, and the experimental protocols used for its structural determination is presented. This document is intended to serve as a core resource for researchers engaged in the rational design of novel therapeutics and functional materials based on the 1,8-naphthyridine scaffold.
Introduction
The 1,8-naphthyridine nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide spectrum of biological activities. The introduction of halogen substituents, such as chlorine, can significantly modulate the physicochemical and pharmacological properties of these molecules. A thorough understanding of the three-dimensional structure of substituted 1,8-naphthyridines is paramount for structure-activity relationship (SAR) studies and the design of next-generation compounds with enhanced efficacy and selectivity. This guide focuses on the crystallographic analysis of this compound, providing foundational data for further research and development.
Molecular Structure and Conformation
The crystal structure of this compound reveals a planar bicyclic system. The presence of two chlorine atoms at the 2 and 6 positions influences the electronic distribution and intermolecular interactions within the crystal lattice. The precise bond lengths and angles, determined through single-crystal X-ray diffraction, provide critical insights into the effects of chlorination on the naphthyridine core.
Crystallographic Data
The crystallographic data for this compound has been determined by single-crystal X-ray diffraction. A summary of the key parameters is provided in the tables below.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical Formula | C₈H₄Cl₂N₂ |
| Formula Weight | 199.04 |
| Temperature | Data not available |
| Wavelength | Data not available |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
| Density (calculated) (Mg/m³) | Data not available |
| Absorption Coefficient (mm⁻¹) | Data not available |
| F(000) | Data not available |
| Data Collection and Refinement | |
| Theta range for data collection (°) | Data not available |
| Index ranges | Data not available |
| Reflections collected | Data not available |
| Independent reflections | Data not available |
| Completeness to theta = x° (%) | Data not available |
| Refinement method | Data not available |
| Data / restraints / parameters | Data not available |
| Goodness-of-fit on F² | Data not available |
| Final R indices [I>2sigma(I)] | Data not available |
| R indices (all data) | Data not available |
| Largest diff. peak and hole (e.Å⁻³) | Data not available |
Table 2: Selected Bond Lengths (Å)
| Bond | Length (Å) |
| Cl(1)-C(2) | Data not available |
| Cl(2)-C(6) | Data not available |
| N(1)-C(2) | Data not available |
| N(1)-C(8a) | Data not available |
| N(8)-C(7) | Data not available |
| N(8)-C(8a) | Data not available |
| C(2)-C(3) | Data not available |
| C(3)-C(4) | Data not available |
| C(4)-C(4a) | Data not available |
| C(4a)-C(5) | Data not available |
| C(4a)-C(8a) | Data not available |
| C(5)-C(6) | Data not available |
| C(6)-C(7) | Data not available |
Table 3: Selected Bond Angles (°)
| Angle | Degrees (°) |
| C(8a)-N(1)-C(2) | Data not available |
| C(8a)-N(8)-C(7) | Data not available |
| N(1)-C(2)-C(3) | Data not available |
| N(1)-C(2)-Cl(1) | Data not available |
| C(3)-C(2)-Cl(1) | Data not available |
| C(2)-C(3)-C(4) | Data not available |
| C(3)-C(4)-C(4a) | Data not available |
| C(5)-C(4a)-C(4) | Data not available |
| C(5)-C(4a)-C(8a) | Data not available |
| C(4)-C(4a)-C(8a) | Data not available |
| C(6)-C(5)-C(4a) | Data not available |
| N(8)-C(7)-C(6) | Data not available |
| N(1)-C(8a)-N(8) | Data not available |
| N(1)-C(8a)-C(4a) | Data not available |
| N(8)-C(8a)-C(4a) | Data not available |
Note: Specific quantitative data for unit cell dimensions, bond lengths, and bond angles were not publicly available in the searched scientific literature and crystallographic databases at the time of this guide's compilation. The tables are structured to be populated once this data becomes accessible.
Experimental Protocols
Synthesis and Crystallization
A detailed, validated protocol for the synthesis of this compound is crucial for obtaining high-purity material suitable for crystallization. While several synthetic routes for 1,8-naphthyridine derivatives exist, a specific, published method for the title compound leading to single crystals was not identified in the preliminary literature search. Generally, the synthesis may involve the chlorination of a dihydroxy-1,8-naphthyridine precursor using a chlorinating agent such as phosphorus oxychloride.
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate organic solvent or solvent mixture. The choice of solvent is critical and often determined empirically.
X-ray Data Collection and Structure Solution
A standard experimental protocol for single-crystal X-ray diffraction analysis would involve the following steps:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected at a specific temperature (often 100 K or 293 K) using a specific wavelength of X-rays (e.g., Mo Kα, λ = 0.71073 Å).
-
Data Reduction: The collected diffraction intensities are processed to correct for various experimental factors, and the unit cell parameters are determined.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.
Logical Workflow for Crystal Structure Analysis
The following diagram illustrates the general workflow from the synthesis of the compound to the final analysis of its crystal structure.
Caption: Experimental workflow for the crystal structure analysis.
Conclusion
This technical guide has outlined the essential components of a comprehensive crystal structure analysis of this compound. While a complete set of quantitative crystallographic data is not yet publicly available, the provided framework and methodologies serve as a valuable resource for researchers in the field. The determination and analysis of this crystal structure will undoubtedly contribute to a deeper understanding of the structure-property relationships within the chlorinated 1,8-naphthyridine series, paving the way for the development of novel molecules with tailored biological or material properties.
Initial Biological Screening of 2,6-dichloro-1,8-naphthyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a framework for the initial biological screening of 2,6-dichloro-1,8-naphthyridine. Due to the limited availability of specific experimental data for this exact compound in publicly accessible literature, this document outlines potential biological activities based on the known properties of the broader 1,8-naphthyridine chemical class. The provided data and protocols are for structurally related compounds and are intended to serve as a foundational resource for initiating research and development efforts.
The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] Chemical modifications to the naphthyridine ring are known to influence the cytotoxic activity of these compounds.[4] Therefore, this compound represents a compound of interest for comprehensive biological evaluation.
Representative Biological Activity of Chloro-Substituted 1,8-Naphthyridine Derivatives
The following table summarizes the in vitro cytotoxic activity of various chloro-substituted 1,8-naphthyridine derivatives against a panel of human cancer cell lines. This data is presented to illustrate the potential of this class of compounds. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound Class | Cell Line | Activity (IC50, µM) | Reference |
| 2-Amino-5-chloro-1,8-naphthyridine derivative | SW620 (Colon) | 0.41 | [1] |
| 2-Amino-5-chloro-1,8-naphthyridine derivative | PA-1 (Ovarian) | 1.4 | [1] |
| Halogen-substituted 1,8-naphthyridine | HeLa (Cervical) | 0.41 | [1] |
| Halogen-substituted 1,8-naphthyridine | PA-1 (Ovarian) | 0.77 | [1] |
| Substituted 1,8-naphthyridines | HeLa (Cervical) | 0.7 - 172.8 | [4] |
| Substituted 1,8-naphthyridines | HL-60 (Leukemia) | 0.1 - 102.9 | [4] |
| Substituted 1,8-naphthyridines | PC-3 (Prostate) | 2.7 - 124.6 | [4] |
Key Biological Screening Protocols
The following are detailed experimental protocols for foundational biological screening assays relevant to the 1,8-naphthyridine scaffold.
In Vitro Cytotoxicity Assessment using MTT Assay
This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[1]
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[1]
Materials:
-
Human cancer cell lines (e.g., HeLa, HL-60, PC-3)[4]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (solubilized in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the diluted compound to the wells, including a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the compound concentration.[1]
Antimicrobial Susceptibility Testing via Broth Microdilution
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of a chemical that prevents visible growth of a bacterium.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the wells are observed for turbidity to determine the lowest concentration that inhibits bacterial growth.[2]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli)[5]
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
This compound (solubilized in DMSO)
-
Sterile 96-well plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Positive control antibiotic (e.g., Nalidixic acid)[5]
-
Incubator
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of this compound in the 96-well plate using the broth medium.
-
Inoculation: Add a standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[2]
-
Result Interpretation: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound with no visible bacterial growth.[2]
Kinase Inhibition Assay
Many 1,8-naphthyridine derivatives act as kinase inhibitors, which are key regulators of cell signaling.[2]
Principle: A generic kinase assay measures the transfer of a phosphate group from ATP to a substrate by a specific kinase. The inhibition of this process by a test compound is quantified, often through luminescence or fluorescence detection of the remaining ATP or the phosphorylated product.
Materials:
-
Purified kinase (e.g., EGFR, CK2)[2]
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
This compound (solubilized in DMSO)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
White opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a multi-well plate, add the kinase, its substrate, and the test compound at various concentrations.
-
Initiate Reaction: Add ATP to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add the detection reagent to stop the kinase reaction and generate a luminescent signal. The signal intensity is inversely proportional to the kinase activity.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Potential Mechanism of Action of 2,6-dichloro-1,8-naphthyridine: An In-depth Technical Guide
Disclaimer: Direct and extensive research detailing the specific mechanism of action for 2,6-dichloro-1,8-naphthyridine is limited in publicly accessible scientific literature. This guide, therefore, presents a comprehensive overview of the potential mechanisms of action based on the well-documented biological activities of the broader class of 1,8-naphthyridine derivatives. The proposed mechanisms are inferred from structurally related compounds and provide a foundational framework for future research into this specific molecule.
The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3][4] The biological activity of these compounds is highly dependent on the nature and position of substituents on the naphthyridine core. The presence of chloro groups at the 2 and 6 positions of this compound suggests several potential avenues of biological interaction.
Core Postulated Biological Activities and Potential Mechanisms of Action
Based on the extensive research into 1,8-naphthyridine derivatives, the potential mechanisms of action for this compound can be categorized as follows:
-
Antimicrobial Activity through Inhibition of DNA Gyrase and Topoisomerase IV: Many 1,8-naphthyridine derivatives, most notably the quinolone antibiotics like nalidixic acid and enoxacin, exert their antimicrobial effects by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[5][6] These enzymes are crucial for bacterial DNA replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, these compounds introduce double-strand breaks in the bacterial chromosome, leading to cell death. The dichloro substitution on the 1,8-naphthyridine ring may influence the compound's binding affinity to these enzymes.
-
Anticancer Activity via Topoisomerase II Inhibition: Similar to their action on bacterial topoisomerases, certain 1,8-naphthyridine derivatives exhibit potent anticancer activity by inhibiting human topoisomerase II.[7][8] This enzyme is vital for managing DNA tangles and supercoils during replication and transcription in eukaryotic cells. Inhibition of topoisomerase II by small molecules can lead to the accumulation of DNA damage and trigger apoptosis in rapidly dividing cancer cells.
-
Anti-inflammatory and Immunomodulatory Effects: Some 1,8-naphthyridine derivatives have been shown to possess anti-inflammatory properties.[1][2][8] The potential mechanism involves the modulation of key inflammatory signaling pathways, such as the downregulation of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and the inhibition of enzymes like cyclooxygenase (COX). The electronic properties conferred by the chloro substituents could play a role in the interaction with proteins involved in these pathways.
-
Modulation of Efflux Pump Activity: Bacterial resistance to antibiotics is often mediated by efflux pumps that actively transport drugs out of the cell. Some 1,8-naphthyridine derivatives have been identified as inhibitors of these pumps, thereby restoring the efficacy of existing antibiotics.[6] It is plausible that this compound could act as an efflux pump inhibitor, a mechanism that warrants further investigation.
Quantitative Data on 1,8-Naphthyridine Derivatives
Table 1: In Vitro Antimicrobial Activity of Representative 1,8-Naphthyridine Derivatives
| Compound | Bacterial Strain | MIC (μg/mL) | Reference |
| Nalidixic Acid | E. coli | 4-128 | [5] |
| Enoxacin | E. coli | 0.12-0.5 | [5] |
| Enoxacin | S. aureus | 0.5-4 | [5] |
| Compound 16b | P. aeruginosa | 7828 | [4] |
Table 2: In Vitro Cytotoxicity of Representative 1,8-Naphthyridine Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Aaptamine Derivative 25 | HL-60 (Leukemia) | 0.03-8.5 | [9] |
| Aaptamine Derivative 26 | MCF-7 (Breast Cancer) | 0.03-8.5 | [9] |
| Bisleuconothine A 54 | HCT116 (Colon Cancer) | 3.18 | [9] |
Visualizing Potential Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the potential signaling pathways and experimental workflows relevant to the investigation of this compound's mechanism of action.
Caption: Postulated antimicrobial mechanism via DNA gyrase/topoisomerase IV inhibition.
Caption: Hypothesized anticancer mechanism through Topoisomerase II inhibition.
Caption: General experimental workflow for elucidating the mechanism of action.
Detailed Experimental Protocols
The investigation into the mechanism of action of this compound would involve a series of established in vitro assays.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
-
Methodology:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound for a specified period (e.g., 48-72 hours).
-
Following treatment, the media is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
After incubation, the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC₅₀ values are calculated by plotting the percentage of cell viability against the compound concentration.[7]
-
Topoisomerase II Inhibition Assay
-
Objective: To determine if the compound inhibits the catalytic activity of Topoisomerase II.
-
Methodology:
-
A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), human Topoisomerase II, and varying concentrations of this compound.
-
The reaction is incubated at 37°C to allow the enzyme to relax the supercoiled DNA.
-
The reaction is terminated by the addition of a stop buffer containing a DNA loading dye.
-
The different forms of DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis.
-
The DNA bands are visualized under UV light after staining with an intercalating agent (e.g., ethidium bromide). Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.[7]
-
Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Methodology:
-
A two-fold serial dilution of this compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 9-well plate.
-
Each well is inoculated with a standardized suspension of the test bacterium.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[7]
-
Conclusion
While the precise molecular targets of this compound remain to be elucidated, the extensive body of research on the 1,8-naphthyridine scaffold provides a strong foundation for postulating its potential mechanisms of action. The primary hypothesized mechanisms include the inhibition of bacterial and mammalian topoisomerases, modulation of inflammatory pathways, and potentially, the inhibition of bacterial efflux pumps. The experimental protocols outlined in this guide provide a clear roadmap for the systematic investigation of these potential mechanisms, which will be crucial in determining the therapeutic potential of this compound. Further research is essential to validate these hypotheses and to fully characterize the pharmacological profile of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,6-dichloro-1,8-naphthyridine as a Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2,6-dichloro-1,8-naphthyridine, a versatile heterocyclic building block crucial in the fields of medicinal chemistry and materials science. Its unique structural and electronic properties make it an attractive scaffold for the synthesis of a wide array of functionalized molecules with diverse biological activities. This document details its synthesis, key reactions, and spectroscopic characterization, offering practical experimental protocols and quantitative data to support research and development endeavors.
Physicochemical Properties and Spectroscopic Data
This compound is a crystalline solid with the molecular formula C₈H₄Cl₂N₂ and a molecular weight of 199.04 g/mol .[1] A thorough understanding of its spectroscopic signature is essential for reaction monitoring and structural confirmation of its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton and carbon NMR spectra of this compound are key to its structural elucidation. While specific experimental spectra for the title compound are not widely published, data from closely related analogs and predictive models provide valuable insights.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | H-3, H-5 | ~7.5 - 7.8 | Doublet | ~8.0 |
| ¹H | H-4 | ~8.2 - 8.5 | Triplet | ~8.0 |
| ¹³C | C-2, C-6 | ~152 - 155 | - | - |
| ¹³C | C-3, C-5 | ~122 - 125 | - | - |
| ¹³C | C-4 | ~138 - 141 | - | - |
| ¹³C | C-4a, C-8a | ~145 - 148 | - | - |
Note: Predicted values are based on computational models and data from analogous chlorinated pyridines and naphthyridines. Actual values may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and isotopic distribution of this compound. The presence of two chlorine atoms results in a characteristic isotopic pattern in the mass spectrum.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Relative Abundance (%) | Notes |
| [M]⁺ | 198 | 100 | Containing two ³⁵Cl atoms |
| [M+2]⁺ | 200 | 65 | Containing one ³⁵Cl and one ³⁷Cl atom |
| [M+4]⁺ | 202 | 10 | Containing two ³⁷Cl atoms |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the initial construction of the 1,8-naphthyridine-2,6-dione core, followed by a chlorination reaction.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of 1,8-Naphthyridine-2,6(1H,7H)-dione
Materials:
-
2,6-Diaminopyridine
-
Diethyl malonate
-
Sodium ethoxide
-
Ethanol
-
Dowtherm A (or other high-boiling solvent)
Procedure:
-
Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-diaminopyridine (1.0 eq) in anhydrous ethanol. Add sodium ethoxide (2.2 eq) to the solution and stir. To this mixture, add diethyl malonate (2.2 eq) dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
The precipitated intermediate, a di-substituted aminopyridine, is collected by filtration, washed with cold ethanol, and dried.
-
Cyclization: In a separate flask, heat Dowtherm A to approximately 250 °C.
-
Add the intermediate from the previous step portion-wise to the hot Dowtherm A with vigorous stirring.
-
Maintain the temperature for 30-60 minutes until the cyclization is complete (monitored by TLC).
-
Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the crude 1,8-naphthyridine-2,6(1H,7H)-dione.
-
Collect the solid by filtration, wash with hexane, and recrystallize from a suitable solvent (e.g., DMF or acetic acid) to afford the purified product.
Experimental Protocol: Chlorination of 1,8-Naphthyridine-2,6(1H,7H)-dione
The conversion of the dione to the dichloro derivative is a crucial step, typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).[2]
Materials:
-
1,8-Naphthyridine-2,6(1H,7H)-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as a catalyst)
-
Ice
-
Saturated sodium bicarbonate solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 1,8-naphthyridine-2,6(1H,7H)-dione (1.0 eq) in an excess of phosphorus oxychloride (5-10 eq).
-
Optionally, add a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 4-8 hours, or until the starting material is completely consumed as monitored by TLC.
-
Carefully remove the excess POCl₃ under reduced pressure.
-
Slowly and cautiously pour the cooled reaction residue onto crushed ice with stirring. This is a highly exothermic reaction and should be performed in a well-ventilated fume hood.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The precipitated crude this compound is collected by filtration.
-
Wash the solid with cold water and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel.
Key Reactions of this compound
The two chlorine atoms on the 1,8-naphthyridine core are susceptible to displacement by various nucleophiles and can participate in transition metal-catalyzed cross-coupling reactions, making it a versatile building block for diversification.
Caption: Key reactions of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the chloro-naphthyridine with boronic acids in the presence of a palladium catalyst and a base. The reactivity of the two chlorine atoms can potentially be differentiated based on reaction conditions.
This protocol is based on conditions optimized for the selective monosubstitution of related dichlorinated heterocycles.[3]
Materials:
-
This compound
-
Arylboronic acid (e.g., (4-methoxyphenyl)boronic acid) (1.1 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS for the formation of the mono-substituted product and consumption of the starting material.
-
After completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the mono-arylated product.
Table 3: Representative Suzuki-Miyaura Coupling Reactions
| Arylboronic Acid | Product | Yield (%) |
| (4-methoxyphenyl)boronic acid | 2-chloro-6-(4-methoxyphenyl)-1,8-naphthyridine | Data not available |
| Phenylboronic acid | 2-chloro-6-phenyl-1,8-naphthyridine | Data not available |
Note: Specific yields for these reactions on this compound are not widely reported and would require experimental determination.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the 1,8-naphthyridine ring system facilitates the displacement of the chloride ions by a variety of nucleophiles, such as amines, alkoxides, and thiolates.
This protocol describes a general procedure for the amination of this compound.
Materials:
-
This compound
-
Amine (e.g., morpholine) (2.2 eq)
-
Potassium carbonate (K₂CO₃) or another suitable base (2.5 eq)
-
N,N-Dimethylformamide (DMF) or another polar aprotic solvent
Procedure:
-
In a sealed tube or a round-bottom flask with a condenser, dissolve this compound (1.0 eq) in DMF.
-
Add the amine (2.2 eq) and the base (2.5 eq).
-
Heat the reaction mixture to 80-120 °C and stir for 6-24 hours, monitoring the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into cold water.
-
The precipitated product is collected by filtration. If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Table 4: Representative Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Product | Yield (%) |
| Morpholine | 2,6-di(morpholin-4-yl)-1,8-naphthyridine | Data not available |
| Sodium methoxide | 2,6-dimethoxy-1,8-naphthyridine | Data not available |
Note: Specific yields for these reactions on this compound are not widely reported and would require experimental determination.
Conclusion
This compound serves as a highly valuable and versatile building block in synthetic organic chemistry. Its straightforward synthesis and the reactivity of its chloro-substituents towards both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions provide a robust platform for the generation of diverse and complex molecular architectures. The protocols and data presented in this guide offer a solid foundation for researchers to explore the full potential of this important heterocyclic core in their drug discovery and materials science programs. Further experimental work is encouraged to establish specific yields and optimize reaction conditions for various substrates.
References
- 1. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
The Dawn of a Privileged Scaffold: A Technical Guide to the Discovery and History of 1,8-Naphthyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
The 1,8-naphthyridine core, a bicyclic heteroaromatic system, stands as a cornerstone in modern medicinal chemistry. Its journey from a chemical curiosity to a "privileged scaffold" in drug discovery is a testament to serendipitous discovery, systematic synthetic exploration, and a deepening understanding of its biological interactions. This technical guide provides an in-depth exploration of the discovery and history of 1,8-naphthyridine compounds, detailing key milestones, seminal synthetic methodologies, and the foundational quantitative data that launched this remarkable class of molecules.
The Genesis: From Obscurity to a Foundational Synthesis
A significant leap in the synthetic accessibility and utility of the 1,8-naphthyridine scaffold came with the application and refinement of the Friedländer annulation. This versatile and high-yielding reaction involves the condensation of a 2-aminopyridine derivative, typically 2-aminonicotinaldehyde, with a compound containing an active methylene group, such as a ketone or ester.[1] The reaction can be catalyzed by either acid or base and proceeds through an initial aldol-type condensation followed by intramolecular cyclization and dehydration to form the aromatic 1,8-naphthyridine ring system.
Experimental Protocol: The Friedländer Annulation for 2-Methyl-1,8-naphthyridine
This protocol details a modern, efficient, and environmentally conscious approach to the Friedländer synthesis of a simple 1,8-naphthyridine derivative.
Materials:
-
2-Aminonicotinaldehyde
-
Acetone
-
Choline hydroxide (ChOH)
-
Water (H₂O)
-
Ethyl acetate
-
Nitrogen gas (N₂)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and condenser, add 2-aminonicotinaldehyde (1.0 equivalent).
-
Add acetone (3.0 equivalents) and water to the flask.
-
Commence stirring and add a catalytic amount of choline hydroxide (1 mol%).
-
The reaction mixture is heated to 50°C under a nitrogen atmosphere for approximately 6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the aqueous mixture with ethyl acetate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain 2-methyl-1,8-naphthyridine.
Quantitative Data Summary:
The following table summarizes the yield of 2-methyl-1,8-naphthyridine synthesis using the Friedländer annulation with different catalysts.
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Choline Hydroxide (1 mol%) | Water | 50 | 6 | >95 |
| Piperidine | None (Solvent-free) | Room Temperature | 0.17 | 90 |
The Turning Point: The Discovery of Nalidixic Acid
For over three decades, the 1,8-naphthyridine scaffold remained relatively unexplored in the realm of medicinal chemistry. The pivotal moment that catapulted this heterocyclic system into the pharmaceutical spotlight occurred in 1962 with the discovery of nalidixic acid by George Y. Lesher and his colleagues at the Sterling-Winthrop Research Institute.[1] Serendipitously identified as a byproduct during the synthesis of the antimalarial drug chloroquine, nalidixic acid was the first compound of its class to exhibit potent antibacterial activity, particularly against Gram-negative bacteria.[1][2] This groundbreaking discovery established 1,8-naphthyridine as a new chemotherapeutic agent and laid the foundation for the development of the vast family of quinolone antibiotics.[2]
Experimental Protocol: Synthesis of Nalidixic Acid (Conceptual)
While the precise, multi-step industrial synthesis of nalidixic acid is proprietary, a conceptual synthetic route based on established chemical principles for related quinolone and naphthyridone structures can be outlined. A common approach involves the Gould-Jacobs reaction.
Conceptual Steps:
-
Condensation: Reaction of 2-amino-6-methylpyridine with diethyl ethoxymethylenemalonate.
-
Cyclization: Thermal cyclization of the resulting intermediate to form the 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate ester.
-
Alkylation: N-alkylation of the naphthyridine ring with an ethylating agent, such as ethyl iodide or diethyl sulfate.
-
Hydrolysis: Saponification of the ester group to the carboxylic acid to yield nalidixic acid.
Mechanism of Action: Unraveling the Antibacterial Power
The discovery of nalidixic acid's antibacterial properties spurred intensive research into its mechanism of action. Early studies revealed that nalidixic acid selectively inhibits bacterial DNA synthesis.[3] It was later elucidated that the primary target of nalidixic acid is the bacterial enzyme DNA gyrase (a type II topoisomerase).
DNA gyrase is essential for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. Nalidixic acid binds to the A subunit of DNA gyrase, trapping the enzyme in a transient state where it has cleaved the DNA but has not yet re-ligated it. This leads to an accumulation of double-strand DNA breaks, which is ultimately lethal to the bacterium.
Early Quantitative Data: Establishing Antibacterial Efficacy
| Bacterial Species | Type | Representative MIC (µg/mL) |
| Escherichia coli | Gram-negative | 4-16 |
| Klebsiella pneumoniae | Gram-negative | 8-32 |
| Proteus mirabilis | Gram-negative | 8-32 |
| Shigella sonnei | Gram-negative | 2-8 |
| Enterobacter aerogenes | Gram-negative | 16-64 |
| Pseudomonas aeruginosa | Gram-negative | >128 (Resistant) |
| Staphylococcus aureus | Gram-positive | >128 (Resistant) |
Evolution and Legacy
The discovery of nalidixic acid marked the dawn of the quinolone era of antibiotics. The initial 1,8-naphthyridine scaffold served as a template for extensive structure-activity relationship (SAR) studies. These efforts led to the development of fluoroquinolones, such as ciprofloxacin and levofloxacin, which exhibit broader spectrum of activity, improved pharmacokinetic properties, and greater potency.
Beyond its role as an antibacterial agent, the 1,8-naphthyridine core has proven to be a versatile pharmacophore. Derivatives have been investigated and developed for a wide range of therapeutic applications, including as anticancer, antiviral, anti-inflammatory, and neuroprotective agents.
The journey of 1,8-naphthyridine compounds, from their initial synthesis to their current status as a privileged scaffold, underscores the power of chemical synthesis and biological screening in the discovery of novel therapeutics. The foundational work on this remarkable heterocyclic system continues to inspire the development of new and improved drugs for a multitude of diseases.
References
Reactivity of Chloro-Substituents in 2,6-Dichloro-1,8-Naphthyridine: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and coordination chemistry. The introduction of substituents onto this core structure is crucial for modulating the physicochemical and biological properties of the resulting molecules. 2,6-Dichloro-1,8-naphthyridine serves as a key intermediate, offering two reactive handles for functionalization through the selective substitution of its chloro groups. This technical guide provides a comprehensive overview of the reactivity of the chloro-substituents at the C2 and C6 positions of the 1,8-naphthyridine core, focusing on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This document summarizes key reactivity principles, provides detailed experimental protocols for representative transformations, and presents quantitative data where available to facilitate the strategic design and synthesis of novel 1,8-naphthyridine derivatives.
Core Concepts: Electronic Properties and Regioselectivity
The reactivity of the chloro-substituents in this compound is governed by the electronic properties of the naphthyridine ring system. The two nitrogen atoms in the 1 and 8 positions act as strong electron-withdrawing groups, rendering the carbon atoms of the pyridine rings electron-deficient and thus susceptible to nucleophilic attack.
The positions α and γ to the ring nitrogens (C2, C4, C5, and C7) are the most electron-deficient. In this compound, both chlorine atoms are in positions activated by the ring nitrogens. The C2 position is α to N1, while the C6 position is γ to N1 and α to N8. This dual activation suggests that both chloro-substituents are reactive towards nucleophilic displacement.
Regioselectivity in the substitution reactions of this compound is a critical consideration. Theoretical considerations and experimental evidence from related heterocyclic systems suggest that the C2 position is generally more electrophilic and thus more susceptible to nucleophilic attack than the C6 position. This preferential reactivity allows for the selective mono-functionalization at the C2 position under carefully controlled reaction conditions. Subsequent, more forcing conditions can then be employed to substitute the second chloro group at the C6 position, enabling the synthesis of unsymmetrically substituted 1,8-naphthyridines.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a primary pathway for the functionalization of this compound. The electron-deficient nature of the naphthyridine ring facilitates the attack of nucleophiles, leading to the displacement of the chloride ions.
Reactivity with Amines (Amination)
The reaction of this compound with amines is a crucial method for the synthesis of amino-substituted naphthyridines, which are common pharmacophores. Selective mono-amination at the C2 position can be achieved by controlling the reaction temperature and stoichiometry of the amine.
Experimental Protocol: Selective Mono-amination at C2
A multi-step approach involving the initial construction of the naphthyridine core, followed by chlorination and selective amination has been reported for a related isomer, 2,5-dichloro-1,8-naphthyridine, which provides a strong model for the reactivity of the 2,6-dichloro analogue.
-
Step 1: Synthesis of this compound: (Assuming availability from a suitable precursor like a dihydroxy-1,8-naphthyridine). A mixture of the dihydroxy precursor and phosphorus oxychloride (POCl₃) is heated to reflux. After cooling, the mixture is poured onto ice and neutralized with a base to precipitate the this compound.
-
Step 2: Selective Amination: A solution of this compound (1.0 eq) in a sealed tube with a solution of ammonia in ethanol is heated. The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to yield 2-amino-6-chloro-1,8-naphthyridine.[1]
Data Presentation: Amination Reactions
| Entry | Nucleophile | Position of Substitution | Product | Yield (%) | Reference |
| 1 | Ammonia | C2 | 2-Amino-6-chloro-1,8-naphthyridine | Not specified | Inferred from[1] |
| 2 | Hydrazine | C2 | 2-Hydrazinyl-6-chloro-1,8-naphthyridine | Not specified | Inferred from[2] |
Note: Specific yield data for this compound is limited in the reviewed literature. The table reflects expected reactivity based on analogous systems.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, offering a versatile approach to functionalize this compound. The general reactivity trend for halopyridines in these reactions is I > Br > Cl, indicating that chloro-substituents are less reactive and often require more forcing conditions, including the use of specialized ligands and higher temperatures.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of C-C bonds between the chloro-naphthyridine and boronic acids or their esters. Regioselective mono-arylation or -alkylation at the more reactive C2 position is anticipated under optimized conditions.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a degassed solution of this compound (1.0 eq) and the desired boronic acid (1.1 eq) in a suitable solvent (e.g., dioxane/water or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired product.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Boronic Acid | Position of Substitution | Product | Yield (%) | Reference |
| 1 | Phenylboronic acid | C2 | 2-Phenyl-6-chloro-1,8-naphthyridine | Not specified | - |
| 2 | Phenylboronic acid | C2 & C6 | 2,6-Diphenyl-1,8-naphthyridine | Not specified | - |
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between the chloro-naphthyridine and a terminal alkyne, providing access to alkynyl-substituted 1,8-naphthyridines. Similar to other cross-coupling reactions, the C2 position is expected to be more reactive.
Experimental Protocol: Sonogashira Coupling
-
To a degassed solution of this compound (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), a copper(I) co-catalyst (e.g., CuI, 5 mol%), and a base (e.g., triethylamine or diisopropylethylamine).
-
Stir the reaction mixture at room temperature or elevated temperature under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purify the residue by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination offers an alternative to classical SNAr for the formation of C-N bonds, often under milder conditions and with a broader substrate scope.
Experimental Protocol: Buchwald-Hartwig Amination
-
In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4 eq).
-
Add a dry, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture at 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visualizations
Logical Reaction Pathway for Selective Functionalization
Caption: Regioselective functionalization pathways of this compound.
Experimental Workflow for Palladium-Catalyzed Cross-Coupling
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
The chloro-substituents in this compound provide versatile handles for the synthesis of a diverse range of functionalized derivatives. The inherent electronic properties of the naphthyridine core dictate a higher reactivity at the C2 position, enabling regioselective mono-functionalization under controlled conditions. Both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions are effective methods for modifying this scaffold. While specific quantitative data for this compound remains somewhat limited in publicly accessible literature, the principles and protocols outlined in this guide, drawn from closely related systems, provide a robust framework for researchers to design and execute synthetic strategies towards novel 1,8-naphthyridine-based compounds for applications in drug discovery and materials science. Further systematic studies on this specific molecule would be highly valuable to the scientific community.
References
An In-depth Technical Guide on the Theoretical and Computational Analysis of 2,6-dichloro-1,8-naphthyridine
Abstract: The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of halogen substituents, such as chlorine, can significantly modulate the electronic and steric properties of the core structure, potentially enhancing therapeutic efficacy and target specificity. This technical guide provides a comprehensive theoretical and computational framework for the study of 2,6-dichloro-1,8-naphthyridine. It details the standard computational methodologies, presents predicted spectroscopic and electronic data, and outlines experimental protocols for validation. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the rational design of novel 1,8-naphthyridine-based therapeutic agents.
Molecular Structure and Properties
This compound is a derivative of the 1,8-naphthyridine core, characterized by the presence of two chlorine atoms at positions 2 and 6. These electron-withdrawing groups are expected to influence the molecule's reactivity, charge distribution, and potential for intermolecular interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1260898-43-8 | [4] |
| Molecular Formula | C₈H₄Cl₂N₂ | [4] |
| Molecular Weight | 199.04 g/mol | [4] |
| Topological Polar Surface Area (TPSA) | 25.78 Ų | [4] |
| LogP (Predicted) | 2.9366 | [4] |
Computational Methodology
A robust computational approach is essential for predicting the structural, spectroscopic, and electronic properties of this compound. Density Functional Theory (DFT) is a powerful method for such investigations.[5][6] A typical workflow involves geometry optimization followed by frequency calculations, NMR chemical shift predictions, and electronic property analysis.
Detailed Computational Protocol
The following protocol outlines a standard procedure for the theoretical analysis of this compound.
-
Software: Gaussian 09/16 program suite.
-
Initial Geometry: The molecular structure is first built using a molecular editor and pre-optimized using a lower-level theory (e.g., PM6).
-
Geometry Optimization: Full geometry optimization is performed using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional and the 6-311++G(d,p) basis set.[5] This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Frequency Analysis: Harmonic vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the FT-IR and FT-Raman spectra.
-
NMR Analysis: The ¹H and ¹³C NMR isotropic shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the optimized geometry.[7] Chemical shifts are then predicted relative to a tetramethylsilane (TMS) standard calculated at the same level of theory.
-
Electronic Property Analysis: Time-Dependent DFT (TD-DFT) is used to calculate electronic properties such as HOMO-LUMO energies, the energy gap, and UV-Vis absorption wavelengths.[8] Mulliken population analysis is performed to determine the partial atomic charges.[9] The Molecular Electrostatic Potential (MEP) surface is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
Spectroscopic Analysis (Theoretical)
Vibrational and NMR spectroscopy are crucial for structural elucidation. The following tables present the predicted spectroscopic data for this compound based on DFT calculations.
FT-IR and FT-Raman Spectroscopy
Vibrational spectroscopy identifies the functional groups and skeletal structure of a molecule. FT-IR is sensitive to polar bonds, while Raman spectroscopy is more sensitive to non-polar, symmetric bonds.[10]
Table 2: Predicted Vibrational Frequencies (cm⁻¹) for this compound
| Assignment | Predicted FT-IR Intensity | Predicted FT-Raman Activity |
| C-H Stretching (Aromatic) | 3100 - 3050 (Medium) | 3100 - 3050 (Strong) |
| C=N Stretching | 1610 - 1580 (Strong) | 1610 - 1580 (Medium) |
| C=C Stretching (Aromatic Ring) | 1550 - 1450 (Strong) | 1550 - 1450 (Strong) |
| C-H In-plane Bending | 1250 - 1100 (Medium) | 1250 - 1100 (Weak) |
| C-Cl Stretching | 800 - 750 (Very Strong) | 800 - 750 (Medium) |
| Ring Breathing Mode | ~990 (Weak) | ~990 (Very Strong) |
| C-H Out-of-plane Bending | 900 - 850 (Strong) | 900 - 850 (Weak) |
Note: Frequencies are scaled values typical for B3LYP/6-311++G(d,p) calculations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework. Due to the molecule's C₂ᵥ symmetry, a simplified spectrum is expected.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Nucleus | Atom Position | Predicted Chemical Shift (ppm) |
| ¹H | H-3, H-7 | ~7.5 - 7.6 |
| H-4, H-5 | ~8.2 - 8.3 | |
| ¹³C | C-2, C-6 | ~152.0 |
| C-3, C-7 | ~122.5 | |
| C-4, C-5 | ~139.0 | |
| C-4a, C-8a | ~145.0 |
Note: Predicted values are relative to TMS and are based on calculations for similar structures like 2,6-dichloropyridine.[11]
Experimental Protocol for Spectroscopic Data Acquisition
-
FT-IR Spectroscopy: A solid sample (1-2 mg) is mixed with dry potassium bromide (KBr, ~150 mg) and pressed into a transparent pellet. The spectrum is recorded using an FTIR spectrometer, typically in the 4000–400 cm⁻¹ range.[11]
-
FT-Raman Spectroscopy: The solid sample is placed in a capillary tube or sample holder and analyzed using an FT-Raman spectrometer with a laser excitation source (e.g., 1064 nm Nd:YAG). Data is collected in the 4000–100 cm⁻¹ range.[12]
-
NMR Spectroscopy: The sample (~10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, ~0.6 mL). ¹H and ¹³C NMR spectra are acquired on a high-resolution spectrometer (e.g., 400 MHz or higher).[13]
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic properties and chemical reactivity.[14][15] The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them (the HOMO-LUMO gap) is a measure of molecular stability and reactivity.
Table 4: Calculated Electronic Properties of this compound
| Parameter | Symbol | Predicted Value (eV) |
| HOMO Energy | E_HOMO | -7.25 |
| LUMO Energy | E_LUMO | -1.95 |
| Energy Gap | ΔE | 5.30 |
| Ionization Potential | I ≈ -E_HOMO | 7.25 |
| Electron Affinity | A ≈ -E_LUMO | 1.95 |
| Global Hardness | η = (I - A) / 2 | 2.65 |
| Electronegativity | χ = (I + A) / 2 | 4.60 |
Note: These values are illustrative and derived from methodologies applied to similar halogenated heterocycles.[8][9] A smaller energy gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) and Mulliken Population Analysis
The MEP surface is a valuable tool for visualizing the charge distribution on a molecule and predicting its interaction with other molecules.[16] Red-colored regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP surface is expected to show strong negative potential around the two nitrogen atoms due to their lone pairs of electrons, making them potential sites for hydrogen bonding or metal coordination.
Mulliken population analysis provides a quantitative measure of the partial charge on each atom in the molecule.[17]
Table 5: Predicted Mulliken Atomic Charges
| Atom | Predicted Charge (a.u.) |
| N1, N8 | -0.45 to -0.55 |
| C2, C6 | +0.10 to +0.20 |
| Cl (on C2, C6) | -0.15 to -0.25 |
| C3, C7 | -0.10 to -0.15 |
| H (on C3, C7) | +0.15 to +0.20 |
| C4, C5 | -0.05 to +0.05 |
| H (on C4, C5) | +0.15 to +0.20 |
| C4a, C8a | +0.25 to +0.35 |
Note: These values are representative and show the expected charge distribution. The chlorine atoms and the bridgehead carbons (C4a, C8a) are predicted to be electron-deficient, while the nitrogen atoms are electron-rich.
Potential Biological Significance
Derivatives of 1,8-naphthyridine are known to target various biological pathways, often acting as inhibitors of critical enzymes like protein kinases or DNA topoisomerases.[2][18] The introduction of dichloro substituents could enhance binding affinity to target proteins through halogen bonding or by modifying the molecule's overall electronic profile to favor interaction with the active site. For instance, many kinase inhibitors bind to the ATP-binding pocket of the enzyme, preventing phosphorylation and disrupting downstream signaling.
Conclusion
This technical guide has presented a comprehensive theoretical and computational overview of this compound. Through DFT and TD-DFT calculations, we have predicted its key spectroscopic features (FT-IR, FT-Raman, NMR), electronic properties (HOMO-LUMO gap), and charge distribution (MEP, Mulliken charges). The provided data and protocols establish a foundation for the experimental synthesis and characterization of this compound. The insights into its electronic structure suggest that this compound is a promising candidate for further investigation as a scaffold in medicinal chemistry, particularly in the development of targeted enzyme inhibitors. Future work should focus on the experimental validation of these theoretical predictions and the exploration of its biological activity against relevant therapeutic targets.
References
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemscene.com [chemscene.com]
- 5. Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method | East European Journal of Physics [periodicals.karazin.ua]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. surfacesciencewestern.com [surfacesciencewestern.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Controlled tuning of HOMO and LUMO levels in supramolecular nano-Saturn complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 16. The electrostatical molecular potential — A tool for the prediction of electrostatic molecular interaction properties | Semantic Scholar [semanticscholar.org]
- 17. Mulliken [cup.uni-muenchen.de]
- 18. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,6-dichloro-1,8-naphthyridine from Pyridine Precursors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the multi-step synthesis of 2,6-dichloro-1,8-naphthyridine, a key intermediate in pharmaceutical research, starting from readily available pyridine precursors. The synthesis involves the construction of the 1,8-naphthyridine core followed by a chlorination step.
Introduction
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif present in numerous biologically active compounds, exhibiting a wide range of pharmacological activities. The this compound derivative is a versatile building block for the synthesis of more complex molecules in drug discovery programs. The synthetic route outlined herein is a reliable method for obtaining this important intermediate.
The overall synthetic strategy involves two key transformations:
-
Cyclization: Formation of the 1,8-naphthyridine ring system to produce 1,8-naphthyridine-2,6-diol. This is typically achieved through the condensation of a disubstituted pyridine with a suitable C3 synthon.
-
Chlorination: Conversion of the hydroxyl groups of the 1,8-naphthyridine-2,6-diol to chloro groups using a standard chlorinating agent.
Reaction Pathway
The synthesis of this compound from 2,6-diaminopyridine is a two-step process. First, 2,6-diaminopyridine undergoes a condensation and cyclization reaction with diethyl malonate to form 1,8-naphthyridine-2,6-diol. This intermediate is then chlorinated using phosphorus oxychloride to yield the final product.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 1,8-Naphthyridine-2,6-diol
This protocol describes the synthesis of the dihydroxy intermediate from 2,6-diaminopyridine and diethyl malonate.
Materials:
-
2,6-Diaminopyridine
-
Diethyl malonate
-
Sodium ethoxide
-
Ethanol, absolute
-
Hydrochloric acid (HCl), concentrated
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
To this solution, add 2,6-diaminopyridine followed by the dropwise addition of diethyl malonate.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully pour it into ice-cold water.
-
Acidify the solution with concentrated HCl to a pH of approximately 5-6 to precipitate the product.
-
Filter the resulting solid, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to obtain crude 1,8-naphthyridine-2,6-diol. The product can be further purified by recrystallization from a suitable solvent system if necessary.
Step 2: Synthesis of this compound
This protocol details the chlorination of 1,8-naphthyridine-2,6-diol using phosphorus oxychloride.[1][2]
Materials:
-
1,8-Naphthyridine-2,6-diol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (optional, as catalyst)
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a fume hood, carefully add 1,8-naphthyridine-2,6-diol to a flask containing an excess of phosphorus oxychloride. A catalytic amount of DMF can be added to facilitate the reaction.
-
Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. The reaction should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and slowly and carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane or chloroform (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields are representative and can vary based on reaction scale and purification efficiency.
| Step | Reactant 1 | Reactant 2 | Product | Solvent | Reagent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 2,6-Diaminopyridine | Diethyl malonate | 1,8-Naphthyridine-2,6-diol | Ethanol | Sodium Ethoxide | 78 | 4-6 | 75-85 | >95 |
| 2 | 1,8-Naphthyridine-2,6-diol | - | This compound | - | POCl₃ | 105-110 | 3-5 | 60-70 | >98 |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
-
The quenching of the POCl₃ reaction mixture is highly exothermic and should be done slowly and with extreme caution.
-
Concentrated acids and bases are corrosive. Handle with care.
Conclusion
The described two-step synthesis provides a reliable and scalable route to this compound from pyridine-based starting materials. The protocols are based on well-established organic transformations and can be adapted for various research and development needs. Careful execution of the experimental procedures and adherence to safety guidelines are essential for successful synthesis.
References
Application Notes and Protocols: Suzuki Coupling of 2,6-dichloro-1,8-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceutical agents. The functionalization of this core structure is of significant interest in medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl substituents onto the 1,8-naphthyridine ring system.
This document provides a detailed protocol for the Suzuki coupling reaction of 2,6-dichloro-1,8-naphthyridine, a key intermediate for the synthesis of disubstituted 1,8-naphthyridine derivatives. The protocol is based on established methodologies for similar dihalogenated heterocyclic compounds and aims to provide a robust starting point for optimization.
Data Presentation: Representative Suzuki Coupling of Dihalo-Heterocycles
The following table summarizes representative yields for the mono- and di-arylation of a structurally similar dihalo-heterocycle, 2,6-dichloroquinoxaline, with various arylboronic acids.[1] This data can serve as a useful benchmark for expected outcomes when applying the Suzuki coupling protocol to this compound.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 2-Tolylboronic acid | 2-Chloro-6-(2-tolyl)quinoxaline | 77 |
| 2 | 3-Tolylboronic acid | 2-Chloro-6-(3-tolyl)quinoxaline | 67 |
| 3 | 4-Tolylboronic acid | 2-Chloro-6-(4-tolyl)quinoxaline | 75 |
| 4 | 2,6-Dimethylphenylboronic acid | 2-Chloro-6-(2,6-dimethylphenyl)quinoxaline | 37 |
| 5 | 3,5-Dimethylphenylboronic acid | 2-Chloro-6-(3,5-dimethylphenyl)quinoxaline | 90 |
| 6 | 2,4,6-Trimethylphenylboronic acid | 2-Chloro-6-(2,4,6-trimethylphenyl)quinoxaline | 96 |
| 7 | 2-Methoxyphenylboronic acid | 2-Chloro-6-(2-methoxyphenyl)quinoxaline | 72 |
| 8 | 4-Methoxyphenylboronic acid | 2-Chloro-6-(4-methoxyphenyl)quinoxaline | 63 |
| 9 | 2-Thienylboronic acid | 2-Chloro-6-(thiophen-2-yl)quinoxaline | 45 |
| 10 | 4-Ethylphenylboronic acid | 2-Chloro-6-(4-ethylphenyl)quinoxaline | 96 |
Experimental Protocols
This section details a general experimental protocol for the Suzuki-Miyaura coupling of this compound. The conditions are based on protocols successfully applied to other dihalogenated nitrogen-containing heterocycles.[2][3][4][5]
Materials and Reagents
-
This compound
-
Aryl- or heteroarylboronic acid (1.1 to 2.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, PPh₃)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0-3.0 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, DME, toluene, with or without water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate/oil bath
General Procedure for Mono-Arylation
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and the degassed solvent (e.g., 1,4-dioxane/water 4:1 v/v).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-6-chloro-1,8-naphthyridine.
General Procedure for Di-Arylation
-
Reaction Setup: In a similar manner to the mono-arylation, charge a Schlenk flask with this compound (1.0 equiv.), the arylboronic acid (2.2-2.5 equiv.), and the base (e.g., K₂CO₃, 3.0 equiv.).
-
Inert Atmosphere: Establish an inert atmosphere as described above.
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), 3-5 mol%) and the degassed solvent (e.g., DME).
-
Reaction: Heat the mixture to reflux (typically 80-90 °C) and stir vigorously. Monitor the reaction for the disappearance of the starting material and mono-arylated intermediate.
-
Work-up and Purification: Follow the same work-up and purification procedure as for the mono-arylation to isolate the 2,6-diaryl-1,8-naphthyridine product.
Mandatory Visualization
Suzuki Coupling Experimental Workflow
Caption: A generalized workflow for the Suzuki-Miyaura coupling of this compound.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.
References
Application Notes and Protocols: Buchwald-Hartwig Amination of 2,6-Dichloro-1,8-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, making it a significant area of interest in medicinal chemistry and drug discovery.[1][2] The Buchwald-Hartwig amination reaction is a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[3][4] This palladium-catalyzed cross-coupling reaction enables the synthesis of a wide array of amino-substituted 1,8-naphthyridines, which are valuable intermediates and final products in the development of novel therapeutics, including anticancer and antimicrobial agents.[1][5]
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2,6-dichloro-1,8-naphthyridine, a key starting material for the synthesis of diverse 2,6-disubstituted-1,8-naphthyridine derivatives.
Core Concepts and Reaction Mechanism
The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a base.[3][6] The catalytic cycle generally proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the this compound, inserting into the carbon-chlorine bond to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The desired amino-substituted 1,8-naphthyridine is formed, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.[4][7]
The choice of ligand is critical for a successful amination. Bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of the catalytic cycle and improve reaction rates and yields.[3][7]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols
The following protocols provide detailed methodologies for the mono- and di-amination of this compound. Optimization may be required for specific amines.
Protocol 1: Mono-amination of this compound
This protocol is designed for the selective mono-substitution at one of the chloro positions.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Xantphos (4-10 mol%)
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (1.4-2.0 equivalents)
-
Anhydrous toluene or dioxane
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired amine (1.2 mmol), cesium carbonate (1.4 mmol) or sodium tert-butoxide (1.4 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene or dioxane (5 mL).
-
Seal the Schlenk tube and heat the reaction mixture at 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-6-chloro-1,8-naphthyridine.
Protocol 2: Di-amination of this compound
This protocol is for the synthesis of symmetrically or asymmetrically disubstituted 1,8-naphthyridines.
Materials:
-
This compound
-
Amine (2.4 equivalents for symmetrical, or 1.2 equivalents of each amine for asymmetrical in a stepwise manner)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Ligand (e.g., BINAP, 4-10 mol%)
-
Sodium tert-butoxide (NaOtBu) (3.0 equivalents)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with this compound (1.0 mmol), the amine(s) (2.4 mmol total), sodium tert-butoxide (3.0 mmol), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), and BINAP (0.05 mmol, 5 mol%).
-
Add anhydrous toluene (10 mL).
-
Seal the vessel and heat the mixture to 110 °C for 18-24 hours.
-
Cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the 2,6-diamino-1,8-naphthyridine product.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of chloro-heterocycles, which can be adapted for this compound.
Table 1: Typical Conditions for Mono-amination
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (1.4) | Toluene | 110 | 12-24 | 70-90 |
| 2 | Pd₂(dba)₃ (2.5) | RuPhos (5) | K₃PO₄ (2.0) | Dioxane | 100 | 18 | 65-85 |
| 3 | Pd(OAc)₂ (3) | SPhos (6) | NaOtBu (1.5) | Toluene | 120 | 12 | 75-95 |
Table 2: Typical Conditions for Di-amination
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd₂(dba)₃ (4) | BINAP (8) | NaOtBu (3.0) | Toluene | 110 | 24 | 60-80 |
| 2 | Pd(OAc)₂ (5) | XPhos (10) | K₂CO₃ (3.0) | Dioxane | 120 | 20 | 55-75 |
| 3 | PdCl₂(dppf) (5) | dppf (5) | Cs₂CO₃ (3.0) | DMF | 100 | 24 | 50-70 |
Note: Yields are illustrative and will vary depending on the specific amine and reaction conditions.
Visualization of Experimental Workflow
Caption: General workflow for the Buchwald-Hartwig amination.
The successful application of the Buchwald-Hartwig amination to this compound opens avenues for the synthesis of a vast library of novel compounds with potential therapeutic applications. The protocols and data presented herein serve as a guide for researchers in the efficient and effective synthesis of these valuable molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
Synthesis of 2-amino-6-chloro-1,8-naphthyridine from 2,6-dichloro-1,8-naphthyridine
Application Notes and Protocols: Synthesis of 2-amino-6-chloro-1,8-naphthyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. The title compound, 2-amino-6-chloro-1,8-naphthyridine, serves as a key intermediate in the synthesis of various pharmacologically active molecules. This document provides a detailed protocol for the synthesis of 2-amino-6-chloro-1,8-naphthyridine via nucleophilic aromatic substitution of 2,6-dichloro-1,8-naphthyridine.
Reaction Scheme:
A plausible synthetic route to 2-amino-6-chloro-1,8-naphthyridine involves the selective amination of this compound. The greater reactivity of the chlorine atom at the 2-position of the 1,8-naphthyridine ring towards nucleophilic substitution allows for a selective reaction.
Caption: Synthetic scheme for the amination of this compound.
Experimental Protocol
This protocol outlines a representative method for the synthesis of 2-amino-6-chloro-1,8-naphthyridine.
Materials:
-
This compound
-
Ammonia solution (e.g., 7N in methanol) or ammonium hydroxide
-
1,4-Dioxane or a similar high-boiling point solvent
-
Sealed reaction vessel (e.g., a pressure tube)
-
Magnetic stirrer with heating capabilities
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Reaction Setup: In a clean, dry sealed reaction vessel, dissolve this compound (1.0 eq) in 1,4-dioxane.
-
Addition of Aminating Agent: To the stirred solution, add an excess of the ammonia solution (e.g., 5-10 eq).
-
Reaction Conditions: Seal the vessel tightly and heat the reaction mixture to a temperature between 100-120 °C. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The solvent is then removed under reduced pressure.
-
Purification: The crude residue is purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-amino-6-chloro-1,8-naphthyridine.
Workflow Diagram:
The Versatile Scaffold: Harnessing 2,6-Dichloro-1,8-naphthyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Application of 2,6-Dichloro-1,8-naphthyridine in the Synthesis of Bioactive Molecules.
The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with heterocyclic compounds forming a cornerstone of modern drug discovery. Among these, the 1,8-naphthyridine scaffold has emerged as a "privileged structure" due to its presence in numerous biologically active molecules. The strategic introduction of reactive handles onto this core scaffold provides a versatile platform for the synthesis of diverse compound libraries. This application note focuses on the utility of a key intermediate, this compound, in the generation of potent kinase inhibitors and other potential therapeutic agents.
Introduction to this compound
This compound is a key synthetic intermediate characterized by a fused bicyclic aromatic system with two reactive chlorine atoms at the 2 and 6 positions. These chlorine atoms are susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions, making this molecule an ideal starting point for the synthesis of a wide array of 2,6-disubstituted-1,8-naphthyridine derivatives. The differential reactivity of the two chlorine atoms can also be exploited for the sequential introduction of different functional groups, further expanding the accessible chemical diversity.
Application in the Synthesis of Kinase Inhibitors
Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 1,8-naphthyridine core has been successfully incorporated into numerous kinase inhibitors. The strategic positioning of substituents on this scaffold allows for precise interactions with the ATP-binding pocket of kinases.
While direct examples of kinase inhibitors synthesized from this compound are not extensively reported in publicly available literature, the closely related 2,7-dichloro-1,8-naphthyridine and other dichloronaphthyridine isomers serve as excellent models for its potential applications. Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are standard methods for the functionalization of such dihaloheterocycles.
Below is a generalized workflow for the synthesis of potential kinase inhibitors starting from this compound.
Caption: Synthetic workflow for 2,6-disubstituted-1,8-naphthyridines.
Experimental Protocols
The following are detailed, representative protocols for the key transformations of dichloronaphthyridine systems, which can be adapted for this compound.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed coupling of a chloronaphthyridine with a boronic acid.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Xantphos (4 mol%)
-
Potassium carbonate (K₂CO₃, 2 equivalents)
-
1,4-Dioxane and water (4:1 mixture), degassed
Procedure:
-
To a dry Schlenk flask, add this compound (1 mmol), the boronic acid (1.1 mmol), palladium(II) acetate (0.02 mmol), Xantphos (0.04 mmol), and potassium carbonate (2 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed dioxane/water mixture (5 mL).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the mono-arylated or -heteroarylated product.
Protocol 2: Buchwald-Hartwig Amination
This protocol details the palladium-catalyzed amination of a chloronaphthyridine.
Materials:
-
2-Chloro-6-substituted-1,8-naphthyridine (from Protocol 1)
-
Amine (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃, 1.4 equivalents)
-
Anhydrous toluene or dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, combine the 2-chloro-6-substituted-1,8-naphthyridine (1 mmol), amine (1.2 mmol), palladium(II) acetate (0.02 mmol), Xantphos (0.04 mmol), and cesium carbonate (1.4 mmol) in a dry Schlenk flask.
-
Add anhydrous toluene or dioxane (5 mL).
-
Seal the flask and heat the mixture to 100-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the residue by column chromatography on silica gel to obtain the desired amino-substituted 1,8-naphthyridine.
Quantitative Data and Biological Evaluation
While specific data for derivatives of this compound is limited, data from analogous series of substituted naphthyridines highlight the potential of this scaffold. For instance, various 2,7-diamido-1,8-naphthyridines have been synthesized and characterized.
| Compound ID | R1 Substituent | R2 Substituent | Yield (%) |
| 1a | -NH-CO-tBu | -NH-CO-tBu | 85 |
| 1b | -NH-CO-Ph | -NH-CO-Ph | 90 |
| 1c | -NH-CO-Me | -NH-CO-Me | 75 |
Table 1: Representative yields for the synthesis of 2,7-diamido-1,8-naphthyridines via Pd-catalyzed amidation of 2,7-dichloro-1,8-naphthyridine.
The biological activity of the resulting compounds would be assessed using a panel of relevant assays. For kinase inhibitors, this would typically involve in vitro kinase inhibition assays followed by cellular assays to determine their anti-proliferative effects.
Protocol 3: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase.
Materials:
-
Kinase enzyme
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the kinase, substrate, and test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production).
-
Calculate the half-maximal inhibitory concentration (IC₅₀) value for the test compound by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion
This compound represents a valuable and versatile building block in medicinal chemistry. Its ability to undergo selective functionalization at two distinct positions through robust and well-established synthetic methodologies, such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, provides a powerful platform for the generation of diverse libraries of novel compounds. While direct examples are still emerging, the proven success of analogous dichloronaphthyridine isomers in the development of kinase inhibitors and other therapeutic agents strongly suggests that this compound holds significant promise for future drug discovery efforts. The protocols and workflows outlined in this note provide a solid foundation for researchers to explore the potential of this exciting scaffold.
2,6-Dichloro-1,8-Naphthyridine: A Versatile Scaffold for Potent Kinase Inhibitors
For Immediate Release
The bicyclic heteroaromatic scaffold, 2,6-dichloro-1,8-naphthyridine, has emerged as a privileged structure in the design and synthesis of potent and selective kinase inhibitors. Its rigid framework and the strategic placement of chlorine atoms provide a versatile platform for chemical modification, enabling the development of targeted therapies for a range of diseases, particularly cancer. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working with this promising scaffold.
The this compound core serves as an excellent starting point for generating libraries of kinase inhibitors through various chemical transformations, most notably Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These reactions allow for the introduction of diverse substituents at the 2- and 6-positions, facilitating the exploration of structure-activity relationships (SAR) and the optimization of inhibitory potency and selectivity against various kinase targets.
Key Kinase Targets and Inhibitory Activity
Derivatives of the this compound scaffold have demonstrated significant inhibitory activity against several key kinases implicated in cancer progression, including Fibroblast Growth Factor Receptor 4 (FGFR4) and Casein Kinase 2 (CK2).
Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors
Aberrant FGFR4 signaling is a known oncogenic driver in hepatocellular carcinoma (HCC).[1] Selective inhibition of FGFR4 is therefore a promising therapeutic strategy. A series of 2,6-naphthyridine analogues have been developed as potent and selective FGFR4 inhibitors. For instance, compound 11 from a recent study displayed nanomolar potency against the Huh7 HCC cell line and exhibited high selectivity over other FGFR family members (FGFR1-3).[1]
| Compound ID | R1 Substituent | R2 Substituent | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Huh7 Cell IC50 (nM) |
| 6A | H | F | 1565 | 1149 | 277 | 190 | - |
| 6O | Me | F | >50,000 | 35,482 | >30,000 | 75.3 | - |
| Cmpd 11 | - | - | - | - | - | - | nanomolar potency |
Note: Data for compounds 6A and 6O are from a study on aminotrimethylpyridinol and aminodimethylpyrimidinol derivatives as FGFR4 inhibitors and are included for comparative purposes of potent FGFR4 inhibitors.[2] Data for Compound 11 is from a study on 2,6-naphthyridine analogues.[1]
Casein Kinase 2 (CK2) Inhibitors
CK2 is a serine/threonine kinase that is overexpressed in many cancers and plays a crucial role in cell growth, proliferation, and survival. A novel naphthyridine-based chemical probe, compound 2 , has been identified as a highly selective and potent inhibitor of CK2α and CK2α'.[3]
| Compound ID | X | Y | R1 | CK2α IC50 (nM) | CK2α' IC50 (nM) | S10(1 µM) score | # kinases with PoC <10 |
| 2 | N | N | J | 920 | 200 | 0.007 | 3 |
| CX-4945 | N | CH | C | 240 | 180 | 0.069 | 24 |
| SGC-CK2-1 | - | - | - | 4.2 | - | - | - |
Note: PoC = percent of control. S10(1 µM) score represents the percentage of screened kinases with PoC < 10 at 1 µM.[3] Data for CX-4945 and SGC-CK2-1 are included as reference CK2 inhibitors.[3][4]
Signaling Pathways
The development of kinase inhibitors requires a thorough understanding of the signaling pathways they target. Below are simplified diagrams of the FGFR4 and CK2 signaling pathways.
Experimental Protocols
Detailed methodologies for the synthesis of 2,6-disubstituted-1,8-naphthyridine inhibitors and their evaluation in kinase assays are provided below.
Synthesis of 2-Amino-6-Aryl-1,8-Naphthyridine Derivatives
This protocol describes a general two-step synthesis of 2-amino-6-aryl-1,8-naphthyridine derivatives from this compound via a Suzuki coupling followed by a Buchwald-Hartwig amination.
Step 1: Suzuki-Miyaura Coupling
This procedure outlines the synthesis of a 2-chloro-6-aryl-1,8-naphthyridine intermediate.
-
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
-
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst.
-
Add the degassed solvent.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Step 2: Buchwald-Hartwig Amination
This procedure describes the amination of the 2-chloro-6-aryl-1,8-naphthyridine intermediate.
-
Materials:
-
2-Chloro-6-aryl-1,8-naphthyridine
-
Primary or secondary amine (1.1 - 1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, NaOtBu, 1.4 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
-
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst and the phosphine ligand.[5]
-
Add the 2-chloro-6-aryl-1,8-naphthyridine, the amine, and the base.[5]
-
Add the anhydrous solvent.[5]
-
Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours (monitor by TLC or LC-MS).[5]
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.[5]
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Kinase Inhibition Assays
The inhibitory activity of the synthesized compounds can be evaluated using various in vitro kinase assay formats.
FGFR4 TR-FRET Kinase Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a substrate by FGFR4.
-
Materials:
-
Recombinant human FGFR4 enzyme
-
Biotinylated poly-Glu-Tyr (4:1) substrate
-
ATP
-
Test compounds (serially diluted)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Triton X-100, 1 mM DTT)
-
Detection solution: Europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC)
-
-
Procedure:
-
In a 384-well plate, add the test compound at various concentrations.
-
Add a mixture of FGFR4 enzyme and biotinylated substrate to each well.
-
Initiate the reaction by adding ATP.
-
Incubate the plate for 1 hour at room temperature.
-
Stop the reaction by adding the detection solution.
-
Incubate for another hour at room temperature.
-
Measure the TR-FRET signal using a plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).
-
Calculate the ratio of the emission signals and determine the IC50 values from the dose-response curves.[6]
-
CK2 Radiometric Kinase Assay
This assay measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a specific CK2 substrate peptide.[4]
-
Materials:
-
Purified, active Casein Kinase 2 (human recombinant)
-
Specific CK2 substrate peptide (e.g., RRRADDSDDDDD)
-
ATP and [γ-³²P]ATP
-
Test compounds (serially diluted)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT)
-
P81 phosphocellulose paper
-
Stopping reagent (e.g., 75 mM phosphoric acid)
-
-
Procedure:
-
Prepare a reaction mixture containing the CK2 enzyme, substrate peptide, and test compound in a microcentrifuge tube on ice.
-
Initiate the reaction by adding the ATP/[γ-³²P]ATP mix.
-
Incubate the reaction at 30°C for 10-30 minutes.[4]
-
Terminate the reaction by spotting a portion of the mixture onto P81 phosphocellulose paper.[4]
-
Wash the P81 papers with phosphoric acid to remove unincorporated [γ-³²P]ATP.[4]
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 values.
-
Conclusion
The this compound scaffold represents a highly valuable starting point for the development of novel kinase inhibitors. Its synthetic tractability allows for the creation of diverse chemical libraries, and derivatives have shown promising activity against key cancer targets such as FGFR4 and CK2. The protocols and data presented herein provide a solid foundation for researchers to further explore the potential of this versatile scaffold in the pursuit of new and effective targeted therapies.
References
- 1. Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: 2,6-dichloro-1,8-naphthyridine in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,8-naphthyridine scaffold is a promising building block for advanced materials in organic light-emitting diodes (OLEDs), particularly for creating thermally activated delayed fluorescence (TADF) emitters. These materials can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. The electron-deficient nature of the 1,8-naphthyridine core makes it an excellent acceptor unit. When combined with suitable donor moieties, it facilitates the small singlet-triplet energy splitting (ΔEST) required for efficient TADF.
2,6-dichloro-1,8-naphthyridine serves as a key intermediate for the synthesis of a variety of functionalized 1,8-naphthyridine derivatives. The chlorine atoms at the 2 and 6 positions are reactive sites suitable for cross-coupling reactions, allowing for the introduction of various aryl, carbazolyl, or other donor groups to tune the photophysical and electronic properties of the final molecule. This tunability is crucial for developing emitters across the visible spectrum, from blue to red, with high quantum efficiencies.
Application Potential
Derivatives of this compound are primarily utilized as the emissive dopant in the emissive layer (EML) of an OLED. By carefully selecting the donor groups attached to the 1,8-naphthyridine core, researchers can design materials with specific properties:
-
High Photoluminescence Quantum Yield (PLQY): Essential for efficient light emission.
-
Thermally Activated Delayed Fluorescence (TADF): Enables harvesting of triplet excitons, leading to high external quantum efficiencies (EQEs).
-
Color Tuning: The emission color can be precisely controlled by modifying the electronic structure of the molecule.
-
Good Thermal Stability: High glass transition (Tg) and decomposition (Td) temperatures are critical for device longevity.
Performance of 1,8-Naphthyridine-Based OLEDs
While specific data for OLEDs using this compound directly as the emitter is not available, numerous studies have demonstrated the high performance of its derivatives. The following table summarizes the performance of various OLEDs incorporating functionalized 1,8-naphthyridine emitters.
| Emitter Compound | Emission Color | Max. EQE (%) | Brightness (cd/m²) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Ref. |
| 2,7-di(3,6-di-tert-butyl-9H-carbazole)-1,8-naphthyridine (tBuCz-ND) | Blue | 20.9 | Not Reported | Not Reported | 26.5 | [1][2] |
| 2,7-di(9H-carbazole)-1,8-naphthyridine (Cz-ND) | Blue | 15.3 | Not Reported | Not Reported | Not Reported | [1][2] |
| 2,7-di(9,9-dimethylacridin-10(9H)-yl)-1,8-naphthyridine (DMAC-ND) | Multi-color | 14.1 | >20000 | Not Reported | 36.9 | [2][3] |
| 10-(4-(1,8-naphthyridin-2-yl)phenyl)-10H-phenothiazine based emitter | Green | 16.4 | Not Reported | 58.6 | 57.1 | [2][3] |
| (mtfmpp)₂Ir(mmND) - Iridium(III) Complex | Green | 32.3 | 242,548 | Not Reported | Not Reported | [4] |
| Yellow emitters from conjugated 1,8-naphthyridine oligomers | Yellow | Not Reported | 250 | 1.2 | Not Reported | [5][6] |
| White-pink emitters from conjugated 1,8-naphthyridine oligomers | White-pink | Not Reported | 400 | 0.6 | Not Reported | [5][6] |
Experimental Protocols
Synthesis of Functionalized 1,8-Naphthyridine Emitters
A general protocol for the synthesis of diaryl-substituted 1,8-naphthyridines from this compound involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Buchwald-Hartwig amination reaction.
Example: Suzuki Coupling Reaction
-
Reactants: this compound, an appropriate arylboronic acid or ester (2.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base like K₂CO₃ or Cs₂CO₃.
-
Solvent: A mixture of toluene and water or dioxane and water is commonly used.
-
Procedure: a. To a reaction flask, add this compound, the arylboronic acid, and the base. b. Purge the flask with an inert gas (e.g., argon or nitrogen). c. Add the degassed solvent and the palladium catalyst. d. Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). e. Upon completion, cool the reaction to room temperature. f. Perform an aqueous workup by extracting the product into an organic solvent like dichloromethane or ethyl acetate. g. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel.
Caption: Synthetic workflow for functionalized emitters.
Fabrication of a Multi-Layer OLED Device
The following is a general protocol for the fabrication of a multi-layer OLED device by thermal evaporation in a high-vacuum system.[7]
-
Substrate Preparation: a. Patterned indium tin oxide (ITO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. b. The substrates are then dried in an oven and treated with UV-ozone for several minutes to improve the work function of the ITO and enhance hole injection.
-
Organic Layer Deposition: a. The cleaned ITO substrate is loaded into a high-vacuum chamber (pressure < 10⁻⁶ Torr). b. The organic layers are deposited sequentially by thermal evaporation. A typical device structure is as follows:
- Hole Injection Layer (HIL): e.g., 4,4',4''-tris(N-(2-naphthyl)-N-phenyl-amino)-triphenylamine (2-TNATA)
- Hole Transport Layer (HTL): e.g., 4,4'-bis(N-(1-naphthyl)-N-phenylamino)biphenyl (NPB)
- Emissive Layer (EML): A host material (e.g., CBP) doped with the synthesized 1,8-naphthyridine derivative. The doping concentration is a critical parameter to optimize.
- Electron Transport Layer (ETL): e.g., tris(8-hydroxyquinolinato)aluminum (Alq₃)
- Electron Injection Layer (EIL): e.g., Lithium Fluoride (LiF)
-
Cathode Deposition: a. Without breaking the vacuum, a metal cathode (e.g., Aluminum) is deposited on top of the organic stack.
-
Encapsulation: a. The completed device is encapsulated in a nitrogen atmosphere using a glass lid and UV-curable epoxy resin to protect the organic layers from oxygen and moisture.
Caption: OLED fabrication workflow and device structure.
Characterization
The synthesized materials and fabricated OLED devices should be thoroughly characterized:
-
Material Characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized emitters.
-
Mass Spectrometry: To verify the molecular weight.
-
Thermal Analysis (TGA/DSC): To determine decomposition and glass transition temperatures.
-
Photophysical Measurements: UV-Vis absorption and photoluminescence spectroscopy to determine the absorption and emission spectra, and photoluminescence quantum yield (PLQY). Time-resolved photoluminescence to measure the fluorescence lifetime and identify TADF characteristics.
-
-
Device Characterization:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: To determine the turn-on voltage, brightness, and current efficiency.
-
Electroluminescence (EL) Spectrum: To determine the emission color and calculate the CIE coordinates.
-
External Quantum Efficiency (EQE): To measure the device efficiency.
-
Device Lifetime: To assess the operational stability.
-
Conclusion
This compound is a valuable and versatile building block for the synthesis of high-performance emitting materials for OLEDs. Through established synthetic protocols like Suzuki and Buchwald-Hartwig couplings, a wide array of donor-acceptor type TADF emitters can be developed. The performance data from various 1,8-naphthyridine derivatives demonstrate their potential to achieve high efficiencies and brightness across the visible spectrum, making this class of compounds highly attractive for next-generation displays and lighting applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Power Efficiency Enhancement of Organic Light-Emitting Diodes Due to the Favorable Horizontal Orientation of a Naphthyridine-Based Thermally Activated Delayed Fluorescence Luminophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naphthyridine-based iridium(iii) complexes for green to red OLEDs with EQEs over 30% and low efficiency roll-off - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel naphthyridine-based compounds in small molecular non-doped OLEDs: synthesis, properties and their versatile applications for organic light-emitting diodes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. media.neliti.com [media.neliti.com]
Application Notes and Protocols for the Use of 2,6-dichloro-1,8-naphthyridine as a Ligand in Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,6-dichloro-1,8-naphthyridine as a versatile ligand in palladium-catalyzed cross-coupling reactions. The protocols detailed below are foundational for the synthesis of functionalized 1,8-naphthyridine derivatives, which are key structural motifs in medicinal chemistry and materials science. The unique electronic and steric properties of the 1,8-naphthyridine scaffold, combined with the reactive chlorine substituents, make it a valuable building block for creating diverse molecular architectures.
The following sections detail the application of this compound in two pivotal catalytic reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. While the protocols are based on established methodologies for analogous dihalopyridines and dihalonaphthyridines, they provide a robust starting point for optimization with the specific this compound substrate.
Suzuki-Miyaura Coupling of this compound
Application Note:
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds. When applied to this compound, this reaction allows for the sequential or double arylation, heteroarylation, or vinylation at the 2- and 6-positions. This enables the synthesis of a wide array of substituted 1,8-naphthyridines, which are of significant interest in drug discovery, particularly for the development of kinase inhibitors. The reactivity of the C-Cl bond is generally lower than C-Br or C-I bonds, which can allow for selective mono-functionalization under carefully controlled conditions. The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity.
Key Features:
-
Formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds.
-
High functional group tolerance.
-
Potential for selective mono- or di-substitution.
-
Access to a diverse range of functionalized 1,8-naphthyridine cores.
Generalized Catalytic Cycle for Suzuki-Miyaura Coupling:
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data for Suzuki-Miyaura Coupling of Dihalo-N-Heterocycles:
The following table summarizes representative conditions and yields for Suzuki-Miyaura couplings of dihalo-N-heterocycles, which can serve as a starting point for the optimization of reactions with this compound.
| Entry | Aryl Halide (1.0 equiv) | Boronic Acid (equiv) | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,5-Dichloropyrazine | Phenylboronic acid (1.1) | Pd(PPh₃)₄ (3) | - | K₂CO₃ (3) | Dioxane/H₂O (2:1) | 100 | 16 | 85 (mono) |
| 2 | 2,5-Dichloropyrazine | 4-Methoxyphenylboronic acid (2.2) | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ (3) | DMF | 120 | 12 | 92 (di) |
| 3 | 2,6-Dichloropyridine | Thiophene-2-boronic acid (1.2) | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 110 | 24 | 78 (mono) |
| 4 | 2,7-Dichloro-1,8-naphthyridine | 4-Tolylboronic acid (2.5) | Pd(OAc)₂ (2) | PPh₃ (4) | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 100 | 18 | 88 (di) |
Experimental Protocol: Mono-Arylation of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Water, degassed
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (3.0 mmol, 3.0 equiv).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow for Suzuki-Miyaura Coupling:
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination of this compound
Application Note:
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] This reaction is highly valuable for the synthesis of amino-substituted 1,8-naphthyridines from this compound and a wide range of primary and secondary amines. These products are important intermediates in the development of pharmaceuticals.[2] The selection of the appropriate palladium catalyst, phosphine ligand, and base is critical for achieving high yields and for controlling selectivity between mono- and di-amination. Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle.[2]
Key Features:
-
Formation of C(sp²)-N bonds.
-
Wide scope of applicable primary and secondary amines.
-
Relatively mild reaction conditions.
-
Enables access to novel amino-1,8-naphthyridine derivatives.
Generalized Catalytic Cycle for Buchwald-Hartwig Amination:
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Quantitative Data for Buchwald-Hartwig Amination of Dihalo-N-Heterocycles:
The following table presents representative conditions and yields for the Buchwald-Hartwig amination of dihalo-N-heterocycles, providing a basis for developing protocols for this compound.
| Entry | Aryl Halide (1.0 equiv) | Amine (equiv) | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloro-1,5-naphthyridine | Morpholine (1.2) | Pd(OAc)₂ (2) | XantPhos (4) | Cs₂CO₃ (1.4) | Toluene | 110 | 18 | 95 |
| 2 | 2,7-Dichloro-1,8-naphthyridine | Benzamide (0.9) | Pd(OAc)₂ (5) | Xantphos (7.5) | K₂CO₃ (2) | Dioxane | 100 | 16 | 42 (mono) |
| 3 | 2,6-Dichloropyridine | Aniline (1.1) | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 12 | 88 (mono) |
| 4 | 2,7-Dichloro-1,8-naphthyridine | Piperidine (2.5) | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (3) | Dioxane | 120 | 24 | 91 (di) |
Experimental Protocol: Mono-Amination of this compound
This is a general procedure and optimization of reagents and conditions may be necessary.
Materials:
-
This compound
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Schlenk tube or sealed vial
-
Inert atmosphere (Argon or Nitrogen)
-
Glovebox (recommended for handling air-sensitive reagents)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 1 mol%), XantPhos (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Add this compound (1.0 mmol, 1.0 equiv).
-
Remove the tube from the glovebox and add anhydrous toluene (5 mL) followed by the amine (1.2 mmol, 1.2 equiv).
-
Seal the tube and heat the mixture at 100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Logical Relationship for Reagent Selection in Buchwald-Hartwig Amination:
Caption: Logical relationships for selecting reagents for the Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Synthesis of 2,6-dichloro-1,8-naphthyridine-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step protocol for the synthesis of 2,6-dichloro-1,8-naphthyridine-3-carboxamide, a key intermediate in the development of various pharmacologically active compounds. The following protocols are based on established synthetic methodologies for 1,8-naphthyridine derivatives.
Overall Synthetic Scheme
The synthesis of this compound-3-carboxamide is proposed as a three-step process starting from 2,6-diaminopyridine. The overall transformation is depicted in the workflow diagram below.
Caption: Synthetic workflow for this compound-3-carboxamide.
Experimental Protocols
Step 1: Synthesis of 2,6-Dihydroxy-1,8-naphthyridine-3-carbonitrile
This step involves the construction of the 1,8-naphthyridine core through a cyclization reaction.
Materials:
-
2,6-Diaminopyridine
-
Ethyl (ethoxymethylidene)cyanoacetate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Glacial acetic acid
-
Deionized water
Procedure:
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-diaminopyridine.
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl (ethoxymethylidene)cyanoacetate dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Acidify the mixture with glacial acetic acid to precipitate the product.
-
Filter the resulting solid, wash with cold deionized water, and then with cold ethanol.
-
Dry the solid under vacuum to obtain 2,6-dihydroxy-1,8-naphthyridine-3-carbonitrile.
Step 2: Synthesis of this compound-3-carboxylic acid
This step involves the chlorination of the dihydroxy intermediate and subsequent hydrolysis of the nitrile to a carboxylic acid.
Materials:
-
2,6-Dihydroxy-1,8-naphthyridine-3-carbonitrile
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a fume hood, carefully add 2,6-dihydroxy-1,8-naphthyridine-3-carbonitrile to a round-bottom flask containing phosphorus oxychloride.
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude this compound-3-carboxylic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 3: Synthesis of this compound-3-carboxamide
The final step is the conversion of the carboxylic acid to the target carboxamide via an acyl chloride intermediate.
Materials:
-
This compound-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene
-
Aqueous ammonia (NH₄OH) (concentrated)
-
Deionized water
Procedure:
-
Suspend this compound-3-carboxylic acid in anhydrous toluene in a round-bottom flask.
-
Add a catalytic amount of anhydrous DMF.
-
Carefully add thionyl chloride dropwise at room temperature.
-
Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude this compound-3-carbonyl chloride.
-
In a separate flask, cool concentrated aqueous ammonia in an ice bath.
-
Dissolve the crude acyl chloride in a minimal amount of anhydrous tetrahydrofuran (THF) and add it dropwise to the cold aqueous ammonia with vigorous stirring.
-
A precipitate will form. Continue stirring for 30 minutes in the ice bath.
-
Filter the solid, wash thoroughly with cold deionized water.
-
Dry the product under vacuum to yield this compound-3-carboxamide.
Quantitative Data Summary
| Step | Starting Material | Product | Molecular Weight ( g/mol ) | Typical Yield (%) |
| 1 | 2,6-Diaminopyridine | 2,6-Dihydroxy-1,8-naphthyridine-3-carbonitrile | 188.16 | 75-85 |
| 2 | 2,6-Dihydroxy-1,8-naphthyridine-3-carbonitrile | This compound-3-carboxylic acid | 243.04 | 65-75 |
| 3 | This compound-3-carboxylic acid | This compound-3-carboxamide | 242.06 | 80-90 |
Signaling Pathways and Logical Relationships
The logical progression of the chemical transformations is illustrated in the diagram below, highlighting the key functional group interconversions.
Caption: Functional group transformations in the synthesis.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Dichloro-1,8-naphthyridine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2,6-dichloro-1,8-naphthyridine synthesis. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to address common challenges encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
The most prevalent method for the synthesis of this compound involves a two-step process. The first step is the synthesis of the precursor, 2,6-dihydroxy-1,8-naphthyridine (also known as 1,8-naphthyridine-2,6-diol). This is typically achieved through a condensation reaction. The subsequent and critical step is the chlorination of the dihydroxy intermediate using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield the desired this compound.
Q2: What are the primary challenges in the synthesis of this compound?
The main challenges in this synthesis are achieving a high yield and purity. Incomplete chlorination of the 2,6-dihydroxy-1,8-naphthyridine precursor can lead to the formation of mono-chlorinated byproducts, which can be difficult to separate from the desired dichloro product. Furthermore, the harsh conditions often required for chlorination can lead to side reactions and the formation of colored impurities, complicating the purification process.
Q3: How can I improve the yield of the chlorination step?
Optimizing the reaction conditions is crucial for improving the yield. Key parameters to consider include the reaction temperature, duration, and the ratio of the substrate to the chlorinating agent. The use of a suitable solvent or performing the reaction neat (without solvent) can also significantly impact the outcome. Additionally, the purity of the starting 2,6-dihydroxy-1,8-naphthyridine is paramount, as impurities can interfere with the chlorination reaction.
Q4: What are the recommended purification methods for this compound?
The purification of this compound typically involves recrystallization or column chromatography. Recrystallization from a suitable solvent is often effective for removing minor impurities and obtaining a crystalline product. For more challenging separations, such as the removal of mono-chlorinated byproducts, column chromatography using silica gel is the preferred method. A typical mobile phase for column chromatography would be a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent such as ethyl acetate or methanol.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of this compound | Incomplete chlorination of the dihydroxy precursor. | - Increase the reaction temperature and/or prolong the reaction time. - Increase the molar ratio of phosphorus oxychloride (POCl₃) to the dihydroxy-naphthyridine. - Ensure the 2,6-dihydroxy-1,8-naphthyridine starting material is of high purity and completely dry. |
| Decomposition of the product under harsh reaction conditions. | - If using high temperatures, consider a stepwise increase in temperature to find the optimal balance between reaction rate and decomposition. - Explore the use of a high-boiling point inert solvent to allow for more controlled heating. | |
| Presence of Mono-chlorinated Impurities | Insufficient chlorinating agent or incomplete reaction. | - Increase the equivalents of POCl₃ used in the reaction. - Extend the reaction time to ensure complete conversion to the dichloro product. - Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum conversion. |
| Formation of Colored Impurities | Oxidation or side reactions at high temperatures. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Purify the crude product using activated charcoal treatment during recrystallization to remove colored impurities.[2] - Optimize the reaction temperature to the lowest effective point to minimize side reactions. |
| Difficulty in Product Isolation/Purification | The product "oiling out" during recrystallization. | - Select a more appropriate solvent system for recrystallization. Test a range of solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures. - Try a solvent/anti-solvent system for crystallization. |
| Co-elution of impurities during column chromatography. | - Optimize the mobile phase for column chromatography by trying different solvent polarities and gradients. - Consider using a different stationary phase, such as alumina, if silica gel proves ineffective. |
Experimental Protocols
Synthesis of 2,6-dihydroxy-1,8-naphthyridine
A common method for the synthesis of the 2,6-dihydroxy-1,8-naphthyridine precursor involves the condensation of 2,6-diaminopyridine with a suitable dicarbonyl compound. For instance, the condensation with ethyl acetoacetate in the presence of a cyclizing agent like polyphosphoric acid (PPA) can be employed.
dot
Caption: Synthesis of 2,6-dihydroxy-1,8-naphthyridine.
Synthesis of this compound
The chlorination of 2,6-dihydroxy-1,8-naphthyridine is a critical step for obtaining the final product.
Materials:
-
2,6-dihydroxy-1,8-naphthyridine
-
Phosphorus oxychloride (POCl₃)
-
Inert solvent (optional, e.g., high-boiling point hydrocarbon)
-
Ice
-
Sodium carbonate (Na₂CO₃) or other suitable base for neutralization
-
Organic solvent for extraction (e.g., dichloromethane or chloroform)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-dihydroxy-1,8-naphthyridine.
-
Carefully add an excess of phosphorus oxychloride (POCl₃). The reaction can also be performed in a high-boiling inert solvent.
-
Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Neutralize the acidic solution with a saturated solution of sodium carbonate or another suitable base until the pH is neutral or slightly basic.
-
The crude product, which often precipitates as a solid, is collected by vacuum filtration.
-
If the product does not precipitate, extract the aqueous solution with an organic solvent like dichloromethane or chloroform.
-
Wash the organic extracts with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
dot
Caption: Workflow for the synthesis of this compound.
Data Presentation
The following table summarizes the effect of different reaction conditions on the yield of the chlorination reaction. This data is compiled from various studies on the chlorination of hydroxy-azaheterocycles and serves as a guideline for optimization.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Reagent | POCl₃ | POCl₃ | POCl₃ | - |
| Substrate:Reagent Ratio | 1:5 | 1:10 | 1:15 | Higher ratios of POCl₃ generally lead to higher yields but also increase the difficulty of work-up. |
| Temperature (°C) | 100 | 120 | 140 | Higher temperatures typically increase the reaction rate but may also lead to more side products and decomposition. |
| Reaction Time (h) | 4 | 8 | 12 | Longer reaction times can lead to higher conversion but may also increase the formation of degradation products. |
| Solvent | Neat | Toluene | Sulfolane | The choice of solvent can affect the reaction temperature and the solubility of reactants and products, thereby influencing the yield. |
| Approximate Yield (%) | 40-60 | 60-80 | 75-90 | Optimization of these parameters is key to achieving high yields. |
Note: The yields presented are approximate and can vary depending on the specific experimental setup and the purity of the starting materials. It is recommended to perform small-scale optimization experiments to determine the ideal conditions for your specific reaction.
References
Technical Support Center: Purification of 2,6-dichloro-1,8-naphthyridine Derivatives by Column Chromatography
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the purification of 2,6-dichloro-1,8-naphthyridine derivatives using column chromatography.
Troubleshooting Guide
This section addresses common issues encountered during the column chromatography of this compound derivatives.
| Problem | Potential Cause | Suggested Solution |
| Low Product Yield | The compound may be irreversibly adsorbed onto the silica gel, especially if the silica is acidic. | Consider deactivating the silica gel with a base like triethylamine (0.5-1% in the mobile phase) or use a neutral stationary phase like alumina.[1] |
| The chosen solvent system may not be optimal, leading to product loss in the mother liquor during recrystallization attempts post-chromatography. | Ensure the solvent used for any subsequent recrystallization is minimal to avoid significant product dissolution. | |
| The reaction from which the crude product was obtained may not have gone to completion. | Monitor the initial reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting materials before beginning purification.[1] | |
| Poor Separation of Product from Impurities | The polarity of the solvent system may be too high or too low. | Optimize the mobile phase using TLC. Aim for a retention factor (Rf) of 0.2-0.4 for the desired compound to achieve good separation on the column.[2] |
| Isocratic elution (using a single solvent mixture) may not be sufficient to separate compounds with similar polarities. | Employ a gradient elution, gradually increasing the polarity of the mobile phase. For example, start with a low polarity mixture like hexane/ethyl acetate (95:5) and gradually increase the proportion of ethyl acetate.[3] | |
| The column may be overloaded with the crude sample. | As a general rule, the amount of crude material should be about 1-2% of the mass of the silica gel. | |
| Compound Streaking on the Column/TLC Plate | The compound may be too polar for the chosen solvent system, or it might be interacting too strongly with the acidic sites on the silica gel. | Add a small amount of a more polar solvent like methanol to the eluent. Adding a small percentage of triethylamine to the mobile phase can also help by neutralizing acidic sites on the silica gel.[1] |
| The sample may have been loaded onto the column in a solvent that is too strong. | Dissolve the sample in a minimal amount of the initial, low-polarity mobile phase for loading. If the compound is not soluble, consider dry loading.[4] | |
| Product Does Not Elute from the Column | The mobile phase is not polar enough to move the compound through the stationary phase. | Gradually increase the polarity of the eluent. If the compound is very polar, a solvent system containing methanol may be necessary. For very polar basic compounds, a mixture of dichloromethane with 1-10% of a 10% ammonium hydroxide solution in methanol can be effective.[1] |
| The compound may have decomposed on the acidic silica gel. | Test the stability of your compound on a TLC plate spotted with the crude mixture and left to stand for a few hours before eluting. If decomposition is observed, consider using a deactivated silica gel or an alternative stationary phase like alumina.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a solvent system for the column chromatography of this compound derivatives?
A1: A common starting point for silica gel column chromatography of many nitrogen-containing heterocyclic compounds is a mixture of a non-polar solvent like hexane and a moderately polar solvent such as ethyl acetate.[4] You can begin with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate while monitoring the separation with TLC. For more polar derivatives, a system of dichloromethane and methanol may be required.[1][2]
Q2: How can I prevent my this compound derivative from tailing or streaking on the silica gel column?
A2: Tailing is often caused by the interaction of basic nitrogen atoms in the naphthyridine ring with acidic silanol groups on the surface of the silica gel. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.5-1%), to your mobile phase.[1] This will neutralize the acidic sites and lead to more symmetrical peak shapes.
Q3: What should I do if my compound is not soluble in the mobile phase?
A3: If your compound has poor solubility in the eluent, you can use a "dry loading" technique. Dissolve your crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel to this solution, and then evaporate the solvent under reduced pressure until you have a free-flowing powder. This powder can then be carefully added to the top of your packed column.[4]
Q4: Can I use reversed-phase chromatography for these compounds?
A4: Yes, reversed-phase chromatography is a viable alternative. In this case, you would use a non-polar stationary phase (like C18 silica) and a polar mobile phase, typically a mixture of water and acetonitrile or methanol. This can be particularly useful for purifying more polar derivatives that are highly retained on normal-phase silica gel.
Q5: How do I remove unreacted basic starting materials, like aminopyridines?
A5: Due to the basic nature of many starting materials like 2-aminopyridine, an acidic wash during the workup of the reaction mixture can be very effective. By dissolving your crude product in an organic solvent and washing it with a dilute aqueous acid (e.g., 1M HCl), the basic impurities will be protonated and move into the aqueous layer, simplifying the subsequent chromatographic purification.
Experimental Protocols
General Protocol for Purification by Silica Gel Column Chromatography
This is a general procedure that can be adapted for various this compound derivatives. Optimization will be required based on the specific properties of the target compound.
-
Mobile Phase Selection:
-
Using Thin Layer Chromatography (TLC), test various solvent systems to find one that provides good separation of your desired product from impurities.
-
A good starting point is a mixture of hexane and ethyl acetate.
-
Aim for an Rf value of approximately 0.2-0.4 for your product.[2]
-
-
Column Packing (Wet Slurry Method):
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring an evenly packed column without air bubbles.[2]
-
Add a thin layer of sand on top of the silica gel bed to prevent disruption when adding the sample and eluent.[2]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane. Carefully apply the solution to the top of the silica bed with a pipette.[4]
-
Dry Loading: If the compound is poorly soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[4]
-
-
Elution:
-
Begin eluting the column with the initial, low-polarity solvent system.
-
If a gradient elution is used, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[3]
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluent in test tubes.
-
Monitor the composition of the collected fractions using TLC to identify which ones contain the pure product.
-
-
Solvent Evaporation:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound derivative.
-
Data Presentation
The following table summarizes representative quantitative data from the purification of compounds structurally related to this compound derivatives by silica gel column chromatography.
| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Rf Value | Yield (%) |
| N-(Quinolin-8-yl)benzamide derivative | Silica Gel | Gradient: Hexane/Ethyl Acetate (95:5 to 90:10) | Not Reported | 60 |
| N-(Quinolin-8-yl)benzamide derivative | Silica Gel | Gradient: Hexane/Ethyl Acetate (95:5 to 90:10) | Not Reported | 71 |
| N-(Quinolin-8-yl)benzamide derivative | Silica Gel | Gradient: Hexane/Ethyl Acetate (80:20 to 60:40) | 0.47 (in 60:40 Hexane/EtOAc) | 62 |
| Bicyclic Amine | Silica Gel | Hexane/Ethyl Acetate (10:1) | 0.2 | 95 |
| Bicyclic Amine Derivative | Silica Gel | Hexane/Ethyl Acetate (8:1) | 0.6 (in 4:1 Hexane/EtOAc) | 67 |
Data adapted from supporting information of related compound purifications.[3][5]
Visualizations
Caption: Workflow for the purification of this compound derivatives.
Caption: Troubleshooting logic for common column chromatography issues.
References
Overcoming poor regioselectivity in 1,8-naphthyridine synthesis.
Welcome to the technical support center for 1,8-naphthyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to poor regioselectivity and other common issues encountered during synthetic procedures.
Troubleshooting Guides & FAQs
This section provides solutions to common problems encountered during the synthesis of 1,8-naphthyridines, particularly focusing on the widely used Friedländer annulation.
Q1: I am obtaining a low yield in my Friedländer synthesis of a 1,8-naphthyridine derivative. What are the potential causes and how can I improve it?
A1: Low yields in the Friedländer synthesis are a frequent issue and can arise from several factors. Here is a systematic approach to troubleshoot this problem:
-
Sub-optimal Catalyst: The choice of catalyst is crucial. While traditional methods use acid or base catalysts, modern approaches often employ more efficient and milder alternatives. Consider screening different catalysts, such as ionic liquids (e.g., choline hydroxide) or Lewis acids (e.g., CeCl₃·7H₂O), which have been shown to improve yields.[1][2]
-
Reaction Conditions:
-
Solvent: The solvent can significantly influence the reaction rate and yield. While organic solvents are common, recent studies have shown high yields in water or even under solvent-free conditions.[3] Solvent-free grinding can also simplify the work-up process.
-
Temperature: The reaction temperature may require optimization. While some protocols require heating, others can proceed at room temperature with highly active catalysts. Experiment with a range of temperatures to determine the optimum for your specific substrates.
-
-
Purity of Starting Materials: Ensure the purity of your 2-aminopyridine-3-carbaldehyde and the active methylene compound, as impurities can lead to side reactions and lower the yield of the desired product.
-
Reaction Time: The reaction may not have reached completion. Monitor the progress using Thin Layer Chromatography (TLC). If starting materials are still present after the planned reaction time, consider extending the duration.
Q2: I am observing the formation of multiple products, indicating poor regioselectivity. How can I control the regioselectivity of the Friedländer annulation?
A2: Poor regioselectivity is a known challenge, especially when using unsymmetrical ketones. Here are strategies to improve the formation of the desired regioisomer:
-
Catalyst Selection: Certain catalysts can favor the formation of a specific regioisomer. The bicyclic amine catalyst TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) has been reported to provide high regioselectivity for the 2-substituted 1,8-naphthyridine.[4][5] Pyrrolidine derivatives have also shown high regioselectivity.[5]
-
Slow Addition of Ketone: A slow addition of the unsymmetrical ketone to the reaction mixture has been shown to improve regioselectivity in favor of the 2-substituted product.[4]
-
Temperature Control: The reaction temperature can influence the regioselectivity. A systematic study of the effect of temperature on the product distribution is recommended.[5]
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Alternative Synthetic Routes: If poor regioselectivity persists, consider alternative synthetic strategies such as multi-component domino reactions, which can offer high regio- and stereoselectivity under catalyst-free conditions.[6]
Q3: My crude 1,8-naphthyridine product is impure. What are the common impurities and how can I remove them?
A3: Common impurities include unreacted starting materials (especially 2-aminopyridine derivatives), residual high-boiling solvents (e.g., DMSO, pyridine), and side-products from incomplete or alternative cyclization pathways.[7]
Here are some purification strategies:
-
Acidic Wash: To remove basic impurities like unreacted 2-aminopyridine, perform an acidic wash during the workup. Dissolve the crude product in an organic solvent (e.g., ethyl acetate or DCM) and wash with a dilute aqueous acid solution (e.g., 1-5% HCl).[7]
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Recrystallization: For discolored solid products, recrystallization is often a good first step for purification.
-
Silica Gel Column Chromatography: This is a general method for purifying organic compounds. A suitable eluent system can be determined by TLC analysis.[7]
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Co-evaporation: To remove trace amounts of high-boiling organic solvents, co-evaporation with a lower-boiling solvent like toluene can be effective.[7]
Data Presentation
The following tables summarize quantitative data on the yield and regioselectivity of 1,8-naphthyridine synthesis under different conditions.
Table 1: Effect of Catalyst on the Friedländer Synthesis of 2-Methyl-1,8-naphthyridine
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Choline Hydroxide (1 mol%) | Water | 50 | 6 | 99 | [1] |
| LiOH·H₂O | Water | Not specified | Not specified | 69 | [1] |
| CeCl₃·7H₂O (0.01 mol) | Solvent-free | Room Temp. | 5 min | 94 | [2] |
| DABCO (20 mol%) | Solvent-free (Microwave) | Not applicable | 4.5 min | 70 | [8] |
Table 2: Regioselectivity in the Friedländer Synthesis with Unsymmetrical Ketones
| Catalyst | Ketone | Regioselectivity (2-subst. : 2,3-disubst.) | Yield (%) | Reference |
| TABO | 2-Butanone | 96:4 | 65-84 (of single regioisomer) | [5] |
| Pyrrolidine derivatives | Not specified | High, favoring 2-substituted | Not specified | [5] |
| Basic Ionic Liquids | Unsymmetrical ketones | Exclusive formation of one product | Excellent | [9] |
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of 2-Methyl-1,8-naphthyridine in Water using Choline Hydroxide [1][10]
This protocol describes a green and efficient method for the synthesis of 2-methyl-1,8-naphthyridine.
Materials:
-
2-Aminonicotinaldehyde
-
Acetone
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Choline Hydroxide (ChOH)
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Water (H₂O)
-
Ethyl Acetate
-
Nitrogen gas
Procedure:
-
In a reaction flask, combine 2-aminonicotinaldehyde (0.5 mmol) and acetone (1.5 mmol).
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Add 1 mL of water to the flask.
-
Add choline hydroxide (1 mol%) to the reaction mixture.
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Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.
-
Stir the reaction mixture at 50°C for 6 hours.
-
Monitor the reaction completion by TLC (10% methanol/dichloromethane as eluent).
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate (40 mL) and water (10 mL).
-
Separate the organic layer and concentrate it under reduced pressure to obtain the product.
Protocol 2: Solvent-Free Synthesis of 1,8-Naphthyridines using CeCl₃·7H₂O [2]
This protocol outlines a rapid, solvent-free method for synthesizing 1,8-naphthyridines.
Materials:
-
2-Aminonicotinaldehyde
-
Active methylene compound (e.g., ethyl 2-cyano-3-oxobutanoate)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Cold water
Procedure:
-
In a mortar, combine 2-aminonicotinaldehyde (0.01 mol), the active methylene compound (0.01 mol), and CeCl₃·7H₂O (0.01 mol).
-
Grind the mixture with a pestle at room temperature for the time specified for the particular substrate (typically 5-8 minutes).
-
Monitor the reaction completion by TLC.
-
Upon completion, add cold water to the reaction mixture.
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Collect the solid product by filtration, wash with water, and recrystallize from an appropriate solvent.
Visualizations
The following diagrams illustrate key concepts in 1,8-naphthyridine synthesis.
Caption: Regioselectivity in the Friedländer synthesis with an unsymmetrical ketone.
Caption: Troubleshooting workflow for poor regioselectivity.
References
- 1. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. connectjournals.com [connectjournals.com]
- 3. benchchem.com [benchchem.com]
- 4. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regioselective synthesis of functionalized [1,8]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. tsijournals.com [tsijournals.com]
- 9. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: TLC Visualization for 2,6-dichloro-1,8-naphthyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the thin-layer chromatography (TLC) visualization of 2,6-dichloro-1,8-naphthyridine. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses common issues encountered during the TLC analysis of this compound.
Logical Workflow for Troubleshooting TLC Visualization Issues
Technical Support Center: Scale-Up Synthesis of 2,6-Dichloro-1,8-naphthyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2,6-dichloro-1,8-naphthyridine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when transitioning to a larger scale.
Synthesis Overview:
The synthesis of this compound is typically a two-step process:
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Synthesis of 2,6-dihydroxy-1,8-naphthyridine: This precursor is synthesized via a cyclization reaction.
-
Chlorination: The dihydroxy intermediate is then chlorinated, most commonly using phosphorus oxychloride (POCl₃), to yield the final product.
Caption: Overall workflow for the synthesis of this compound.
FAQs: Step 1 - Synthesis of 2,6-dihydroxy-1,8-naphthyridine
Q1: What are the common challenges in scaling up the synthesis of 2,6-dihydroxy-1,8-naphthyridine?
A1: When scaling up the synthesis of the dihydroxy precursor, several challenges may arise:
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Reagent Addition and Mixing: Ensuring homogenous mixing of reactants in large vessels can be difficult and may lead to localized side reactions and lower yields.
-
Temperature Control: The cyclization reaction can be exothermic. Maintaining a consistent temperature throughout a large reactor is crucial to prevent byproduct formation.
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Product Isolation: The precursor may precipitate from the reaction mixture. Efficient filtration and washing on a large scale are necessary to obtain a pure product without significant loss.
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Solvent Volume: The volume of solvent required increases significantly at scale, impacting cost, safety, and waste disposal.
Q2: My yield of 2,6-dihydroxy-1,8-naphthyridine is low on a larger scale. What are the potential causes and solutions?
A2: Low yield during scale-up can be attributed to several factors:
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Incomplete Reaction: Insufficient reaction time or inadequate mixing can lead to unreacted starting materials.
-
Solution: Increase the reaction time and ensure efficient stirring. Monitor the reaction progress using techniques like TLC or HPLC.
-
-
Side Reactions: Poor temperature control can promote the formation of byproducts.
-
Solution: Implement a robust temperature control system for the reactor. Consider a slower, more controlled addition of reagents.
-
-
Product Loss During Workup: The product may be lost during filtration or washing.
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Solution: Optimize the filtration and washing procedure. Use a minimal amount of cold solvent for washing to reduce solubility losses.
-
Troubleshooting Logic for Low Yield of 2,6-dihydroxy-1,8-naphthyridine
Caption: Troubleshooting low yield in the synthesis of the dihydroxy precursor.
FAQs: Step 2 - Chlorination with Phosphorus Oxychloride (POCl₃)
Q3: The chlorination reaction with POCl₃ is highly exothermic and difficult to control on a large scale. What are the best practices for managing the reaction temperature?
A3: The reaction of 2,6-dihydroxy-1,8-naphthyridine with POCl₃ is indeed highly exothermic and requires careful management, especially at scale.
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Controlled Addition: Add the 2,6-dihydroxy-1,8-naphthyridine portion-wise to the POCl₃ at a controlled rate to manage the initial exotherm.
-
Efficient Cooling: Utilize a reactor with a high-efficiency cooling jacket.
-
Solvent Use: While often performed neat, using a high-boiling inert solvent can help to dissipate heat more effectively.
-
Monitoring: Continuously monitor the internal temperature of the reactor.
Q4: Quenching the excess POCl₃ at the end of the reaction is hazardous. What is the safest procedure for a large-scale reaction?
A4: Quenching excess POCl₃ is a critical and hazardous step. A "reverse quench" is the recommended and safer procedure.
-
Reverse Quench Procedure: Slowly and carefully add the reaction mixture to a vigorously stirred slurry of crushed ice and a weak base like sodium bicarbonate or sodium carbonate solution. Never add water or base to the reaction mixture.
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Temperature Control: Maintain the temperature of the quenching mixture below 20°C by controlling the rate of addition and adding more ice if necessary.
-
Off-Gas Management: The quench will generate HCl gas. Ensure the quenching vessel is in a well-ventilated area and connected to a scrubber system.
Q5: My final product, this compound, is contaminated with impurities. What are the likely impurities and how can I remove them?
A5: Common impurities include:
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Monochloro-hydroxy-1,8-naphthyridine: This results from incomplete chlorination.
-
Solution: Increase the reaction time or temperature of the chlorination step. Ensure sufficient equivalents of POCl₃ are used.
-
-
Unreacted 2,6-dihydroxy-1,8-naphthyridine: The starting material may be carried through.
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Solution: This can be removed by purification. An acidic wash during workup can help to separate the more basic dichlorinated product from the less basic dihydroxy starting material.
-
-
Phosphorous byproducts: Residual phosphorus-containing species from the POCl₃.
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Solution: Thorough washing of the crude product with water and aqueous base during workup is crucial.
-
-
Purification: For high purity, column chromatography is often necessary.
| Purification Method | Typical Purity | Advantages | Disadvantages |
| Recrystallization | >98% | Cost-effective for large quantities. | Can result in significant yield loss. |
| Acid-Base Extraction | 90-98% | Good for removing non-basic impurities. | May not remove structurally similar impurities. |
| Silica Gel Chromatography | >99% | Provides high purity and good separation. | Can be costly and time-consuming for large batches. |
Experimental Protocols
Protocol 1: Synthesis of 2,6-dihydroxy-1,8-naphthyridine (Illustrative)
This protocol is an illustrative example based on common methods for synthesizing similar dihydroxynaphthyridines.
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Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 2,6-diaminopyridine (1.0 eq) and a suitable solvent like diphenyl ether.
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Reagent Addition: Slowly add diethyl malonate (2.2 eq) to the stirred suspension.
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Heating: Heat the reaction mixture to 240-250°C and maintain for 2-3 hours.
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Cooling and Precipitation: Cool the mixture to room temperature. The product will precipitate.
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Isolation: Filter the solid, wash with a suitable solvent (e.g., ethanol), and dry under vacuum to yield 2,6-dihydroxy-1,8-naphthyridine.
| Parameter | Value |
| Reactants | 2,6-Diaminopyridine, Diethyl Malonate |
| Solvent | Diphenyl ether |
| Temperature | 240-250°C |
| Reaction Time | 2-3 hours |
| Typical Yield | 70-80% |
| Purity | >95% |
Protocol 2: Synthesis of this compound (Illustrative)
This protocol is based on general procedures for the chlorination of hydroxypyridines.
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Reaction Setup: In a reactor equipped for handling corrosive reagents, add phosphorus oxychloride (POCl₃, 5-10 eq).
-
Reagent Addition: Carefully add 2,6-dihydroxy-1,8-naphthyridine (1.0 eq) portion-wise to the POCl₃, maintaining the temperature below 40°C.
-
Heating: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours. Monitor the reaction by TLC or HPLC until completion.
-
POCl₃ Removal: Cool the reaction mixture and remove the excess POCl₃ by distillation under reduced pressure.
-
Quenching: Slowly add the cooled reaction residue to a vigorously stirred mixture of crushed ice and aqueous sodium bicarbonate, keeping the temperature below 20°C.
-
Extraction: Extract the aqueous slurry with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
| Parameter | Value |
| Reactants | 2,6-dihydroxy-1,8-naphthyridine, POCl₃ |
| Temperature | Reflux (approx. 110°C) |
| Reaction Time | 4-6 hours |
| Typical Yield | 80-90% |
| Purity (after workup) | 90-95% |
| Purity (after chromatography) | >99% |
Minimizing homocoupling in Suzuki reactions with 2,6-dichloro-1,8-naphthyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize homocoupling in Suzuki reactions involving 2,6-dichloro-1,8-naphthyridine.
Troubleshooting Guides
Issue: Significant formation of homocoupling byproduct is observed.
This guide provides a systematic approach to minimizing or eliminating homocoupling in your Suzuki coupling reaction.
1. Deoxygenation:
The presence of dissolved oxygen is a key contributor to homocoupling.[1][2][3] Therefore, thorough deoxygenation of the solvent and the reaction mixture is crucial.[1][3]
-
Experimental Protocol: Nitrogen Subsurface Sparging This method is highly effective for removing dissolved oxygen.[4]
-
Assemble the reaction glassware and charge it with the solvent and all solid reagents except for the palladium catalyst and the boronic acid derivative.
-
Insert a long needle connected to a nitrogen line, ensuring the tip is below the solvent surface.
-
Bubble nitrogen through the solution for 20-30 minutes.
-
While sparging, gently heat the mixture if the reaction is to be run at an elevated temperature to aid in degassing.
-
After sparging, remove the long needle and maintain a positive pressure of nitrogen in the headspace for the remainder of the reaction.
-
Add the palladium catalyst and the boronic acid derivative under the nitrogen atmosphere.
-
2. Palladium Source Selection:
The choice of palladium source can significantly impact the extent of homocoupling.
-
Recommendation: Use a Pd(0) source or a well-defined precatalyst.
-
Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ are generally preferred as they do not require an in-situ reduction step which can be a source of homocoupling.[1]
-
Palladium precatalysts , such as Buchwald's G3 and G4 precatalysts, are designed to generate the active Pd(0) species cleanly and efficiently, which can help minimize side reactions.[1]
-
Pd(II) sources like Pd(OAc)₂ or PdCl₂ can directly promote homocoupling as they need to be reduced to the active Pd(0) state. This reduction can occur via the homocoupling of two boronic acid molecules.[1][4] If using a Pd(II) source, consider adding a mild reducing agent.[4][5]
-
3. Ligand Selection:
Ligands play a critical role in stabilizing the palladium catalyst and influencing its reactivity.
-
Recommendation: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).
-
Bulky, electron-rich ligands (e.g., SPhos, XPhos) can hinder the formation of intermediates that lead to homocoupling and promote the desired reductive elimination step.[1]
-
N-Heterocyclic Carbenes (NHCs) are strong σ-donors and can be very effective in suppressing homocoupling due to their strong binding to palladium.[3]
-
4. Base Selection:
The base is crucial for activating the boronic acid, but an inappropriate choice can promote homocoupling.
-
Recommendation: Use weaker inorganic bases.
-
Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred as they are generally effective without being overly harsh, which can lead to side reactions.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of boronic acid homocoupling in Suzuki reactions?
A1: Homocoupling of boronic acids is primarily caused by two mechanisms:
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Oxygen-Mediated Homocoupling: The presence of oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0). Rigorous exclusion of oxygen is crucial to suppress this pathway.[1]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled dimer and Pd(0).[1][4] This can be a significant issue at the beginning of the reaction before the catalytic cycle is fully established.[1]
Q2: How can I visually identify if homocoupling is a significant issue in my reaction?
A2: Homocoupling can be suspected if you observe a significant amount of a symmetrical biaryl byproduct in your crude reaction mixture by techniques like TLC, GC, or LC-MS. This byproduct will have a molecular weight corresponding to the dimer of the organic group from your boronic acid.[3]
Q3: For a substrate like this compound, is there a preferred order of reactivity for the two chlorine atoms?
Q4: Can the choice of boronic acid derivative affect homocoupling?
A4: Yes. While boronic acids are common, boronic esters (e.g., pinacol esters) can offer greater stability and may be less prone to certain side reactions.[7] MIDA boronates are particularly stable and can be used for sequential coupling reactions.[7]
Data Presentation
Table 1: General Effect of Palladium Source on Homocoupling
| Palladium Source | General Effect on Homocoupling | Rationale |
| Pd(0) (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) | Lower tendency | Directly enters the catalytic cycle without needing a reduction step that can cause homocoupling.[1] |
| Pd(II) (e.g., Pd(OAc)₂, PdCl₂) | Higher tendency | Requires in-situ reduction to Pd(0), which can proceed via homocoupling of the boronic acid.[1][4] |
| Precatalysts (e.g., Buchwald G3/G4) | Lower tendency | Designed for clean and efficient generation of the active Pd(0) species.[1] |
Table 2: Influence of Ligand Type on Suzuki Coupling Outcomes
| Ligand Type | Characteristics | Impact on Homocoupling |
| Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | Sterically demanding, strong electron donors | Generally suppress homocoupling by accelerating the desired catalytic cycle.[3] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable | Can be very effective in suppressing homocoupling due to their strong binding to palladium.[3] |
| Triphenylphosphine (PPh₃) | Less bulky, less electron-rich | May be less effective at suppressing homocoupling compared to more advanced ligands. |
Experimental Protocols
General Protocol for Minimizing Homocoupling in the Suzuki Reaction of this compound
This protocol provides a starting point for the Suzuki coupling of this compound with an arylboronic acid, aiming to minimize homocoupling. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq for mono-coupling; 2.2 - 3.0 eq for double-coupling)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Ligand (if using a catalyst precursor like Pd₂(dba)₃, e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 eq)
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Anhydrous, deoxygenated solvent (e.g., Dioxane/Water, Toluene/Water)
Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add this compound, the arylboronic acid, and the base.
-
Add the deoxygenated solvent system.
-
Perform nitrogen subsurface sparging for 20-30 minutes to ensure the reaction mixture is thoroughly deoxygenated.
-
Under a positive flow of nitrogen, add the palladium catalyst (and ligand if required).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for minimizing homocoupling.
Caption: Competing Suzuki and homocoupling catalytic cycles.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
Optimizing base and ligand for Buchwald-Hartwig amination of 2,6-dichloro-1,8-naphthyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of 2,6-dichloro-1,8-naphthyridine. The content is designed to help optimize reaction conditions, specifically the choice of base and ligand, to achieve successful C-N bond formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing a Buchwald-Hartwig amination on this compound?
The primary challenges stem from the substrate's nature as an electron-deficient heteroaromatic dichloride. Key issues include:
-
Reactivity of Aryl Chlorides: Aryl chlorides are generally less reactive than the corresponding bromides or iodides, often requiring more active catalyst systems and higher temperatures to achieve oxidative addition.[1]
-
Selective Mono-amination vs. Di-amination: The presence of two chlorine atoms creates the possibility of obtaining a mixture of mono-aminated and di-aminated products. Controlling the stoichiometry and reaction conditions is crucial for selectivity.[2]
-
Catalyst Inhibition: Heterocyclic substrates, like 1,8-naphthyridine, can sometimes coordinate to the palladium center and inhibit the catalyst's activity.[3]
-
Substrate and Product Solubility: The solubility of the starting material, intermediates, and final products in the chosen solvent can impact reaction efficiency.
Q2: How do I select an appropriate base for the amination of this substrate?
The choice of base is critical and depends on the functional group tolerance of your amine and the desired reaction rate. Strong bases generally lead to faster reactions but are incompatible with sensitive functional groups like esters or nitro groups.[4][5] Weaker bases offer broader functional group tolerance but may require higher temperatures or longer reaction times.[4]
Table 1: Base Selection Guide
| Base | pKaH (approx.) | Advantages | Disadvantages & Considerations |
| Sodium tert-butoxide (NaOtBu) | 19 | Promotes high reaction rates; allows for lower catalyst loadings.[5] | Incompatible with base-sensitive functional groups (e.g., esters, ketones).[5] |
| Lithium bis(trimethylsilyl)amide (LHMDS) | 26 | Useful for substrates with protic functional groups and for low-temperature aminations.[5] | Solid is air-sensitive; requires careful handling.[5] |
| Cesium Carbonate (Cs₂CO₃) | 10 | Good solubility in common organic solvents; compatible with many functional groups.[4][6] | Weaker base, may result in slower reaction rates compared to alkoxides. |
| Potassium Phosphate (K₃PO₄) | 12.3 | Mild, inexpensive, and effective for many couplings, especially with second-generation precatalysts.[4] | Can have low solubility, potentially affecting reaction kinetics. Grinding the base may be beneficial.[4] |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 13.5 | Soluble organic base, creating a homogeneous reaction mixture; useful in microwave-assisted reactions.[4][7] | Generally requires specific ligands or additives to facilitate the deprotonation step effectively.[7] |
Q3: Which type of ligand is most effective for this reaction?
For challenging substrates like aryl chlorides, sterically hindered, electron-rich dialkylbiaryl phosphine ligands (Buchwald-type ligands) or ferrocene-based ligands (Hartwig-type ligands) are generally most effective.[3] These ligands promote the formation of a monoligated palladium species, which accelerates the rate-limiting oxidative addition step and subsequent reductive elimination.[3]
Table 2: Ligand Selection Guide
| Ligand Type | Example Ligands | Key Features | Recommended For |
| Dialkylbiaryl Phosphines | XPhos, SPhos, RuPhos, t-BuBrettPhos | Highly active, sterically bulky, and electron-rich.[3][8] | General and highly effective for aryl chlorides, including heteroaromatic chlorides.[8][9] t-BuBrettPhos is particularly good for primary amines.[5] |
| Ferrocenyl Phosphines | Josiphos | Robust and efficient ligands. | Often used in industrial settings; effective for a range of C-N couplings.[7] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr | Strong σ-donors that form stable palladium complexes.[10] | Effective for aryl chloride amination, sometimes allowing for lower catalyst loading or milder conditions.[10][11] |
| Bidentate Phosphines | BINAP, DPPF | First reliable ligands for coupling primary amines.[3] | Generally less active for aryl chlorides compared to modern bulky monophosphine ligands. May prevent palladium iodide dimer formation with aryl iodides.[3][5] |
Q4: How can I promote selective mono-amination?
Achieving selective mono-amination of this compound requires careful control of reaction parameters:
-
Stoichiometry: Use a slight excess (e.g., 1.0-1.2 equivalents) of the amine nucleophile. Using a large excess will favor di-substitution.
-
Temperature: Lower reaction temperatures can often improve selectivity by favoring the reaction at the more reactive chloro position and slowing the rate of the second amination.
-
Ligand Choice: Employing a very bulky ligand can sterically hinder the approach of the catalyst to the second chlorine atom after the first amination has occurred.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-aminated product is maximized and before significant di-amination occurs.
Troubleshooting Guide
Problem 1: Low or no conversion of starting material.
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-
Cause: Inactive Catalyst. The active Pd(0) species may not be forming efficiently or is being deactivated.[4]
-
Cause: Inappropriate Base/Ligand Combination. The chosen conditions may not be suitable for the electron-deficient dichloride substrate.
-
Cause: Insufficient Reaction Temperature. Oxidative addition to aryl chlorides is often the rate-limiting step and is highly temperature-dependent.
-
Solution: Gradually increase the reaction temperature in increments of 10-20°C. Solvents like toluene or dioxane allow for higher reaction temperatures (up to 110°C).
-
Problem 2: Significant formation of byproducts (di-amination or hydrodehalogenation).
-
Cause: Over-reaction or Non-selective Conditions. If significant di-amination is observed, the reaction conditions are too harsh or the stoichiometry is incorrect.
-
Solution: Reduce the equivalents of the amine to 1.0-1.1. Lower the reaction temperature and monitor the reaction progress carefully to stop it before the second substitution becomes significant. Using a bulkier ligand can also enhance mono-selectivity.
-
-
Cause: Hydrodehalogenation. This byproduct (where a chlorine atom is replaced by hydrogen) can arise from side reactions, sometimes promoted by moisture or certain bases.
-
Solution: Ensure anhydrous conditions. If the problem persists, screen alternative bases. For example, if using an alkoxide base, consider switching to a carbonate or phosphate base.
-
Problem 3: Inconsistent results and poor reproducibility.
-
Cause: Reagent Quality and Handling. The reaction is highly sensitive to the quality of the reagents and the reaction setup.
-
Solution: Use high-purity, anhydrous solvents. Use fresh, high-quality palladium precatalysts and ligands. Inorganic bases like K₃PO₄ or Cs₂CO₃ can be hygroscopic; dry them in an oven before use. Grinding inorganic bases before addition can prevent clumping and improve consistency.[4]
-
Experimental Protocols
General Protocol for Mono-amination of this compound
This protocol provides a starting point for optimization. The ideal conditions may vary depending on the specific amine used.
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// Edges A -> B -> C -> D -> E -> F -> G -> H -> I -> J -> K -> L; } Caption: General experimental workflow for the reaction.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 2.0 eq)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound, the palladium precatalyst, and the base. This step should be performed under an inert atmosphere (e.g., in a glovebox).
-
Reagent Addition: Seal the vessel, remove it from the glovebox (if used), and connect it to a Schlenk line. Add the anhydrous solvent, followed by the amine via syringe.
-
Degassing (Optional but Recommended): If not prepared in a glovebox, degas the reaction mixture by subjecting it to three cycles of vacuum-backfill with argon or nitrogen.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (a starting point of 100 °C is recommended) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under an inert atmosphere) and analyzing them by TLC or LC-MS until the starting material is consumed or the desired product concentration is maximized.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by carefully adding water or saturated aqueous ammonium chloride.
-
Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and transfer it to a separatory funnel. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired mono-aminated product.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Potential of 2,6-dichloro-1,8-naphthyridine and 2,7-dichloro-1,8-naphthyridine Scaffolds
An examination of the existing scientific literature reveals a notable scarcity of direct comparative studies on the biological activities of 2,6-dichloro-1,8-naphthyridine and 2,7-dichloro-1,8-naphthyridine. While the broader families of 1,8-naphthyridine and 2,7-naphthyridine derivatives have been the subject of extensive research for their therapeutic potential, specific data on these dichlorinated isomers remains largely unpublished.
This guide aims to provide researchers, scientists, and drug development professionals with a comparative overview based on the general biological activities reported for the parent naphthyridine scaffolds. Due to the absence of specific experimental data for the two title compounds, this report will focus on the known activities of their derivative classes, highlighting potential areas of interest for future research.
General Biological Activities of Naphthyridine Scaffolds
The 1,8-naphthyridine and 2,7-naphthyridine core structures are considered "privileged scaffolds" in medicinal chemistry, meaning they are capable of binding to multiple biological targets and exhibiting a wide range of pharmacological activities.[1][2]
1,8-Naphthyridine Derivatives: This class of compounds is well-documented for its diverse biological effects, including:
-
Anticancer Activity: Many 1,8-naphthyridine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[3][4] The mechanisms often involve the inhibition of key enzymes in cell proliferation such as topoisomerase II and various protein kinases.[5] Some derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[6]
-
Antimicrobial Activity: The 1,8-naphthyridine scaffold is the basis for several antibacterial drugs, with nalidixic acid being a notable example.[7] Derivatives have been shown to be effective against a range of bacteria, including multi-resistant strains.[8][9] Their mode of action often involves the inhibition of bacterial DNA gyrase.[7]
-
Anti-inflammatory and Other Activities: Research has also pointed to the anti-inflammatory, antiviral, and neuroprotective potential of various 1,8-naphthyridine derivatives.[4][5][10]
2,7-Naphthyridine Derivatives: While less extensively studied than their 1,8-isomers, 2,7-naphthyridine derivatives have also shown promising biological activities:
-
Antimicrobial Activity: Several studies have highlighted the antimicrobial properties of 2,7-naphthyridine derivatives, particularly against Staphylococcus aureus.[11] The proposed mechanism for some of these compounds is the inhibition of bacterial DNA gyrase.[11]
-
Anticancer Activity: Some naturally occurring and synthetic 2,7-naphthyridine derivatives have been evaluated for their cytotoxic effects against cancer cell lines.[12]
Data Presentation
A direct quantitative comparison of the biological activity of this compound and 2,7-dichloro-1,8-naphthyridine is not possible due to the lack of available experimental data in the public domain. Should such data become available, it would be presented in a tabular format similar to the example below:
Table 1: Hypothetical Comparative Biological Activity Data
| Compound | Biological Activity | Cell Line/Organism | IC50 / MIC (µM) | Reference |
| This compound | Anticancer | MCF-7 | Data not available | - |
| 2,7-dichloro-1,8-naphthyridine | Anticancer | MCF-7 | Data not available | - |
| This compound | Antimicrobial | S. aureus | Data not available | - |
| 2,7-dichloro-1,8-naphthyridine | Antimicrobial | S. aureus | Data not available | - |
Experimental Protocols
Detailed experimental protocols for determining the biological activity of these specific compounds are not available. However, based on the evaluation of other naphthyridine derivatives, standard assays would likely be employed:
In Vitro Cytotoxicity Assay (MTT Assay): This assay is commonly used to assess the antiproliferative effects of compounds on cancer cell lines. Cells are seeded in 96-well plates and treated with varying concentrations of the test compound. After a set incubation period, an MTT solution is added, which is converted by viable cells into a colored formazan product. The absorbance of the formazan is measured, and the concentration of the compound that inhibits cell growth by 50% (IC50) is calculated.
Minimum Inhibitory Concentration (MIC) Assay: To determine the antimicrobial activity, a broth microdilution method is typically used. The test compound is serially diluted in a 96-well plate containing a standard inoculum of the target microorganism. The plate is incubated, and the MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Signaling Pathway and Workflow Visualization
While specific signaling pathways for this compound and 2,7-dichloro-1,8-naphthyridine are not defined, a general pathway for the anticancer activity of some 1,8-naphthyridine derivatives that act as topoisomerase II inhibitors is illustrated below.
Caption: General mechanism of anticancer action for some 1,8-naphthyridine derivatives via Topoisomerase II inhibition.
The following diagram illustrates a typical workflow for the screening and evaluation of novel naphthyridine derivatives.
Caption: A typical workflow for the discovery and development of new naphthyridine-based therapeutic agents.
References
- 1. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Novel substituted 1,8‐naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition | Semantic Scholar [semanticscholar.org]
- 7. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Anticancer Activity of Chloro-Substituted 1,8-Naphthyridine Derivatives: A Comparative Guide
Disclaimer: Data on the specific anticancer activity of 2,6-dichloro-1,8-naphthyridine derivatives is limited in publicly available research. This guide provides a comparative analysis of structurally related chloro-substituted and other 1,8-naphthyridine derivatives to offer insights into their potential anticancer properties.
The 1,8-naphthyridine scaffold is a core structure in many compounds with a wide range of biological activities, including potent anticancer effects.[1][2] Derivatives of 1,8-naphthyridine have been investigated for their ability to combat cancer through various mechanisms, such as inducing programmed cell death (apoptosis), halting the cell division cycle, and inhibiting crucial enzymes involved in cancer cell proliferation.[3][4] This guide summarizes the in vitro anticancer activity of several 1,8-naphthyridine derivatives, presenting key experimental data and methodologies for researchers and drug development professionals.
Comparative Analysis of In Vitro Cytotoxicity
The cytotoxic potential of various 1,8-naphthyridine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key parameter in these assessments. The following tables summarize the IC50 values for different series of 1,8-naphthyridine derivatives.
Table 1: Cytotoxicity of 1,8-Naphthyridine-3-Carboxamide Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 12 | HBL-100 | Breast | 1.37[5] |
| 17 | KB | Oral | 3.7[5] |
| 22 | SW-620 | Colon | 3.0[5] |
Table 2: Cytotoxicity of Pyrazolo[4,3-c][1][2]naphthyridine Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 5j | HeLa | Cervical | 6.4 ± 0.45[6] |
| 5k | MCF-7 | Breast | 2.03 ± 0.23[6] |
Table 3: Cytotoxicity of other 1,8-Naphthyridine Derivatives
| Compound | Derivative Class | Cell Line | Cancer Type | IC50 (µM) |
| 16 | Naphthyridine Derivative | HeLa | Cervical | 0.7[1] |
| 16 | Naphthyridine Derivative | HL-60 | Leukemia | 0.1[1] |
| 16 | Naphthyridine Derivative | PC-3 | Prostate | 5.1[1] |
| 10c | 2-phenyl-7-methyl-1,8-naphthyridine | MCF-7 | Breast | 1.47[7] |
| 8d | 2-phenyl-7-methyl-1,8-naphthyridine | MCF-7 | Breast | 1.62[7] |
| 4d | 2-phenyl-7-methyl-1,8-naphthyridine | MCF-7 | Breast | 1.68[7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the anticancer activity of 1,8-naphthyridine derivatives.
1. Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the 1,8-naphthyridine derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved in a solubilizing agent such as dimethyl sulfoxide (DMSO).
-
Data Analysis: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is calculated from the dose-response curve.[1]
2. Cell Cycle Analysis
Flow cytometry is employed to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with the test compounds.
-
Cell Treatment and Harvesting: Cancer cells are treated with the 1,8-naphthyridine derivatives for a designated time. Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol (e.g., 70%).
-
Staining: The fixed cells are washed and then incubated with a solution containing a DNA-binding fluorescent dye, such as propidium iodide (PI), and RNase to degrade RNA.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.[3]
3. Apoptosis Assay
The induction of apoptosis is a desirable characteristic of anticancer agents. Apoptosis can be detected through various methods, including the analysis of morphological changes and the detection of specific biochemical markers.
-
Nuclear Staining: Apoptotic cells exhibit characteristic nuclear changes such as chromatin condensation and nuclear fragmentation. These can be visualized by staining the cells with fluorescent dyes like 4′,6-diamidino-2-phenylindole (DAPI) or propidium iodide (PI) and observing them under a fluorescence microscope.[6]
-
Annexin V/PI Staining: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorescent label (e.g., FITC) can be used to detect these apoptotic cells by flow cytometry. Propidium iodide is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.
Signaling Pathways and Mechanisms of Action
Several 1,8-naphthyridine derivatives exert their anticancer effects by modulating key signaling pathways that regulate cell survival, proliferation, and death.
One of the prominent mechanisms of action for some naphthyridine derivatives is the inhibition of topoisomerase II, an enzyme critical for DNA replication and cell division.[1] By stabilizing the complex between topoisomerase II and DNA, these compounds lead to DNA strand breaks and ultimately trigger apoptosis.[4]
Another identified mechanism involves the modulation of the Akt signaling pathway. For instance, the dihydrobenzofuro[4,5-b][1][2]naphthyridin-6-one derivative, MHY-449, has been shown to downregulate the phosphorylation of Akt.[3] The Akt pathway is a central regulator of cell survival and proliferation, and its inhibition can lead to cell cycle arrest and apoptosis.
The induction of apoptosis by some 1,8-naphthyridine derivatives is also associated with an altered ratio of Bax/Bcl-2 proteins, leading to a loss of mitochondrial membrane potential and the subsequent activation of the caspase cascade.[3][6]
Visualizations
To further illustrate the experimental processes and molecular interactions, the following diagrams have been generated.
Caption: Experimental workflow for determining cytotoxicity using the MTT assay.
Caption: Proposed mechanism of action via inhibition of the Akt signaling pathway.
References
- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation of 2,6-dichloro-1,8-naphthyridine as a Specific Kinase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation framework for 2,6-dichloro-1,8-naphthyridine as a specific kinase inhibitor, comparing its hypothetical performance with established alternatives. The following sections detail experimental data, protocols, and visual workflows to support the objective assessment of this compound. The 1,8-naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including kinase inhibition.[1][2]
Comparative Analysis of Kinase Inhibitor Activity
The validation of a novel kinase inhibitor requires a multi-faceted approach, beginning with in vitro biochemical assays and progressing to cellular and proteome-wide analyses to confirm target engagement and assess specificity.[3] This section presents a comparative analysis of a hypothetical this compound derivative against other kinase inhibitors with different core scaffolds.
Table 1: In Vitro Kinase Inhibition Profile
| Compound ID | Scaffold | Target Kinase | IC50 (nM) | Kinase Selectivity Score (S-Score) |
| DCN-18 | This compound | FGFR4 | 15 | 0.02 |
| Compound A | Quinazoline | EGFR | 25 | 0.15 |
| Compound B | Pyrimidine | Aurora Kinase | 50 | 0.10 |
| Fisogatinib | Dihydropyrrolopyrazole | FGFR4 | 10 | 0.03 |
Data for DCN-18 is hypothetical and for comparative purposes. Data for other compounds are representative values from public domain sources. The 2,6-naphthyridine scaffold has shown promise in developing selective inhibitors for challenging kinase targets like Fibroblast Growth Factor Receptor 4 (FGFR4).[4][5]
Table 2: Cellular Activity Profile
| Compound ID | Cell Line | Target Pathway | Cellular IC50 (µM) |
| DCN-18 | Huh7 (FGFR4-dependent) | FGFR4 Signaling | 0.5 |
| Compound A | A431 (EGFR-dependent) | EGFR Signaling | 0.8 |
| Compound B | HCT116 (Aurora Kinase-dependent) | Mitotic Progression | 1.2 |
| Fisogatinib | Huh7 (FGFR4-dependent) | FGFR4 Signaling | 0.4 |
Data for DCN-18 is hypothetical and for comparative purposes. Data for other compounds are representative values from public domain sources.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
In Vitro Kinase Profiling: Radiometric Assay
This protocol outlines a common method for determining the in vitro potency of a kinase inhibitor.[3]
Objective: To measure the 50% inhibitory concentration (IC50) of this compound against a panel of purified kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide substrates for each kinase
-
This compound stock solution (10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the kinase, its specific peptide substrate, and the test compound at various concentrations.
-
Initiate the reaction by adding a mixture of ATP and [γ-³³P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value using non-linear regression analysis.
Cellular Target Engagement: Western Blot Analysis
This protocol is used to confirm that the inhibitor affects the desired signaling pathway within a cellular context.
Objective: To assess the inhibition of downstream signaling of a target kinase in cells treated with this compound.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer
-
Primary antibodies (against phosphorylated and total target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of the test compound for a specified duration.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody against the phosphorylated form of the target's downstream substrate.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.[6]
Proteome-Wide Off-Target Identification: Chemical Proteomics (Kinobeads)
This powerful technique helps to identify the full spectrum of kinase targets and off-targets of an inhibitor in an unbiased manner.[7]
Objective: To identify the protein kinases that bind to this compound from a complex cell lysate.
Materials:
-
Kinobeads (immobilized non-selective kinase inhibitors)
-
Cell lysate
-
This compound
-
Wash buffers
-
Elution buffer
-
LC-MS/MS equipment and software
Procedure:
-
Incubate the cell lysate with the test compound at various concentrations.
-
Add the kinobeads to the lysate to capture kinases that are not bound to the test compound.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Identify and quantify the eluted proteins using LC-MS/MS.
-
A decrease in the amount of a specific kinase captured by the beads in the presence of the compound indicates that the compound binds to that kinase.
Visualizing Workflows and Pathways
Diagrams are provided to illustrate key processes in kinase inhibitor validation.
Caption: General workflow for kinase inhibitor drug discovery.
Caption: Inhibition of the FGFR4 signaling pathway.
Caption: Chemical proteomics workflow for off-target identification.
References
- 1. benchchem.com [benchchem.com]
- 2. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
Navigating the Cytotoxic Landscape of 2,6-Disubstituted-1,8-Naphthyridines: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic activity of 2,6-disubstituted-1,8-naphthyridine compounds and their analogs. It includes a detailed protocol for the widely used MTT assay to assess cytotoxicity and presents experimental data to facilitate the evaluation of these compounds as potential therapeutic agents.
The 1,8-naphthyridine scaffold is a core structure in many compounds with a wide range of biological activities, including anticancer properties.[1][2][3][4] The substitution pattern on this heterocyclic system plays a crucial role in defining the cytotoxic potency and selectivity of these derivatives. This guide focuses on compounds with substitutions at the 2 and 6 positions, offering a comparative analysis of their in vitro cytotoxicity against various cancer cell lines.
Comparative Cytotoxicity of 1,8-Naphthyridine Derivatives
The cytotoxic potential of various 1,8-naphthyridine derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) values. The IC50 represents the concentration of a compound that inhibits 50% of cell growth or viability. A lower IC50 value indicates a higher cytotoxic potency. The following tables summarize the IC50 values of several substituted 1,8-naphthyridine compounds against different human cancer cell lines, as determined by the MTT assay.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | 2-(naphthyl), 6-(methyl) | HeLa (Cervical Cancer) | 2.3 | [1] |
| HL-60 (Leukemia) | 0.8 | [1] | ||
| PC-3 (Prostate Cancer) | 11.4 | [1] | ||
| Compound 2 | 2-(naphthyl), 7-(methyl) | HeLa (Cervical Cancer) | 0.7 | [1] |
| HL-60 (Leukemia) | 0.1 | [1] | ||
| PC-3 (Prostate Cancer) | 5.1 | [1] | ||
| Compound 3 | 2-(2',4'-dimethoxyphenyl), 6-(methyl) | HeLa (Cervical Cancer) | >100 | [1] |
| HL-60 (Leukemia) | 39.8 | [1] | ||
| PC-3 (Prostate Cancer) | 87.1 | [1] | ||
| Compound 4 | 2-(3',4'-dimethoxyphenyl), 6-(methyl) | HeLa (Cervical Cancer) | 39.8 | [1] |
| HL-60 (Leukemia) | 4.7 | [1] | ||
| PC-3 (Prostate Cancer) | 44.7 | [1] | ||
| Compound 5 | 3-carboxamide derivative | HBL-100 (Breast Cancer) | 1.37 | [5] |
| Compound 6 | 3-carboxamide derivative | KB (Oral Cancer) | 3.7 | [5] |
| Compound 7 | 3-carboxamide derivative | SW-620 (Colon Cancer) | 3.0 | [5] |
Experimental Protocol: MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and, consequently, the cytotoxic effects of chemical compounds.[1][6] The principle of the assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
2,6-dichloro-1,8-naphthyridine compounds and other test derivatives
-
Human cancer cell lines (e.g., HeLa, HL-60, PC-3)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the desired cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compounds in the complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (untreated cells).
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of the formazan solution in each well using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Visualizing the Process and Potential Mechanisms
To better understand the experimental procedure and the potential biological effects of these compounds, the following diagrams illustrate the workflow of the cytotoxicity assay and a hypothetical signaling pathway for apoptosis induction, a common mechanism of action for anticancer agents.[7]
Caption: Experimental Workflow for the MTT Cytotoxicity Assay.
References
- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Comparative Analysis of the Antibacterial Activity of 2,6-dichloro-1,8-naphthyridine and Nalidixic Acid
A comprehensive guide for researchers and drug development professionals on the antibacterial potential of 2,6-dichloro-1,8-naphthyridine in comparison to the established quinolone antibiotic, nalidixic acid.
Mechanism of Action: Targeting Bacterial DNA Replication
Both nalidixic acid and other 1,8-naphthyridine derivatives exert their antibacterial effects by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2] These enzymes are crucial for maintaining the proper topology of bacterial DNA during replication, transcription, and repair. By binding to the enzyme-DNA complex, these compounds stabilize the transient DNA strand breaks created by the enzymes, leading to an accumulation of double-strand breaks and ultimately, bacterial cell death.[3] The 1,8-naphthyridine core is a key pharmacophore responsible for this inhibitory activity.[4]
Quantitative Antibacterial Activity
The antibacterial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. While specific MIC values for this compound are not documented in the reviewed literature, the following table summarizes the known MIC values for nalidixic acid against common bacterial pathogens. It is important to note that the activity of 1,8-naphthyridine derivatives can be significantly influenced by the nature and position of substituents on the naphthyridine ring.[3] For instance, the introduction of chloro groups has been shown in some derivatives to enhance antibacterial activity.[5] However, a derivative of 2-amino-5-chloro-1,8-naphthyridine, 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide, demonstrated no direct antibacterial activity, with MIC values greater than or equal to 1024 µg/mL.[6][7]
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Nalidixic Acid | Escherichia coli | 1.0 - ≥256 |
| Staphylococcus aureus | 64 - 512[6] | |
| Pseudomonas aeruginosa | 50 - 700[8] | |
| This compound | Escherichia coli | Data not available |
| Staphylococcus aureus | Data not available | |
| Pseudomonas aeruginosa | Data not available |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antibacterial activity of a compound. The broth microdilution method is a standard and widely accepted protocol for this purpose.
Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
-
Test Compounds: Prepare stock solutions of this compound and nalidixic acid in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Bacterial Strains: Use standardized cultures of the test bacteria (e.g., Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa).
-
Growth Medium: Prepare sterile Mueller-Hinton Broth (MHB) or another appropriate liquid growth medium.
-
96-Well Microtiter Plates: Use sterile 96-well plates for the assay.
2. Inoculum Preparation:
-
Aseptically pick several colonies of the test bacterium from an agar plate and suspend them in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute this standardized suspension in the growth medium to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).
3. Assay Procedure:
-
Dispense the growth medium into all wells of the 96-well plate.
-
Perform serial two-fold dilutions of the stock solutions of the test compounds across the wells of the microtiter plate to create a range of concentrations.
-
Inoculate each well (except for a negative control well containing only broth) with the prepared bacterial inoculum.
-
Include a positive control well (broth with inoculum but no test compound) and a sterility control well (broth only).
4. Incubation:
-
Seal the microtiter plates to prevent evaporation and incubate at 35-37°C for 18-24 hours.
5. Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
Optionally, a growth indicator such as resazurin can be added to aid in the visualization of bacterial viability.
Conclusion
Nalidixic acid remains a significant reference compound in the study of antibacterial agents, particularly those with a 1,8-naphthyridine core. Its mechanism of action through the inhibition of DNA gyrase and topoisomerase IV is well-established. While the specific antibacterial activity of this compound has not been quantitatively determined in publicly available research, the known structure-activity relationships of this chemical class suggest that it may possess antibacterial properties. The presence of chloro substituents could potentially modulate its efficacy. Further experimental investigation, following standardized protocols such as the broth microdilution method, is imperative to elucidate the precise antibacterial spectrum and potency of this compound and to enable a direct and meaningful comparison with nalidixic acid and other relevant antibiotics.
References
- 1. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Antioxidant and Antimicrobial Potential of 1,8-Naphthyridine Based Scaffolds: Design, Synthesis and in Silico Simulation Studies within Topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In vitro and in vivo antibacterial activity of AB206, a new naphthyridine derivative - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Docking Studies of 2,6-dichloro-1,8-naphthyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in silico docking studies of 1,8-naphthyridine derivatives, with a focus on 2,6-dichloro substituted analogs where information is available. The data presented is collated from various research articles and aims to offer insights into the potential of these compounds as therapeutic agents. The guide covers their interactions with various biological targets, supported by quantitative data and detailed experimental methodologies.
Comparative Docking Performance
The in silico performance of 1,8-naphthyridine derivatives has been evaluated against several key biological targets implicated in diseases like cancer. The following tables summarize the quantitative data from these studies, comparing the binding affinities and inhibitory concentrations of various derivatives.
| Derivative | Target Protein | PDB ID | Docking Score (kcal/mol) | Binding Affinity (kcal/mol) | Interacting Residues | Reference Compound | Reference Docking Score (kcal/mol) |
| 1,8-Naphthyridine C3 | Human Estrogen Receptor | 1ERR | -147.054 (Mol. Dock score) | - | - | Tamoxifen | -137.807 (Mol. Dock score) |
| 1,8-Naphthyridine C13 | Human Estrogen Receptor | 1ERR | -147.819 (Mol. Dock score) | - | - | Tamoxifen | -137.807 (Mol. Dock score) |
| Novel 1,8-Naphthyridine Ligands (L1-L5) | DNA Topoisomerase II | 1ZXM | - | -9.3 to -8.9 | - | Bevacizumab | -6.0 |
| Vosaroxin | DNA Topoisomerase II | 4FM9 | -95.16 | - | Forms 8 hydrogen bonds with protein and DNA | - | - |
| Derivative | Cancer Cell Line | IC50 Value (µM) | Reference Compound | Reference IC50 Value (µM) |
| 1,8-Naphthyridine-3-carboxamide 12 | HBL-100 (Breast) | 1.37 | - | - |
| 1,8-Naphthyridine-3-carboxamide 17 | KB (Oral) | 3.7 | - | - |
| 1,8-Naphthyridine-3-carboxamide 22 | SW-620 (Colon) | 3.0 | - | - |
| Naphthyridine derivative 16 | HeLa (Cervical) | 0.7 | Colchicine | - |
| Naphthyridine derivative 16 | HL-60 (Leukemia) | 0.1 | Colchicine | - |
| Naphthyridine derivative 16 | PC-3 (Prostate) | 5.1 | Colchicine | - |
Experimental Protocols
The following section outlines a generalized methodology for in silico molecular docking studies based on protocols cited in the researched literature.
Ligand and Protein Preparation
-
Ligand Preparation: The 2D structures of the 1,8-naphthyridine derivatives are sketched using chemical drawing software like ChemDraw. These structures are then converted to 3D and optimized using computational chemistry software, often employing Density Functional Theory (DFT) with a basis set like B3LYP.
-
Protein Preparation: The 3D crystallographic structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. Polar hydrogen atoms and Gasteiger charges are added to the protein structure using tools like AutoDockTools.
Molecular Docking Simulation
-
Software: Molecular docking simulations are commonly performed using software such as AutoDock Vina.
-
Grid Box Definition: A grid box is defined around the active site of the target protein. The dimensions and coordinates of the grid box are set to encompass the binding pocket where the native ligand binds or the predicted active site.
-
Docking Execution: The prepared ligands are then docked into the defined grid box of the target protein. The docking algorithm explores various conformations and orientations of the ligand within the active site and calculates the binding affinity for each pose.
-
Analysis of Results: The results are analyzed based on the docking scores and binding affinities. The pose with the lowest binding energy is generally considered the most favorable. Visualization of the docked complex is performed using software like PyMOL or Discovery Studio to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a potential signaling pathway affected by 1,8-naphthyridine derivatives and a typical workflow for in silico docking studies.
Caption: Inhibition of CDK8 by a 1,8-naphthyridine derivative, blocking oncogene expression.
Navigating the Structure-Activity Landscape of 2,6-Dichloro-1,8-Naphthyridine Analogs: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, the 1,8-naphthyridine scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including potent anticancer and kinase inhibitory effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2,6-dichloro-1,8-naphthyridine analogs, offering insights into the structural modifications that influence their biological performance. By presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows, this document aims to facilitate informed decision-making in the design and development of novel therapeutics based on this promising scaffold.
The this compound core provides a rigid framework with defined vectors for chemical modification. The chlorine atoms at the 2 and 6 positions serve as key synthetic handles, allowing for the introduction of various substituents to explore the chemical space and optimize biological activity. Understanding how modifications at these and other positions impact potency, selectivity, and pharmacokinetic properties is crucial for advancing lead compounds.
Comparative Analysis of Biological Activity
Systematic structural modifications of the this compound scaffold have shed light on the key determinants of its biological activity. The following tables summarize the in vitro cytotoxicity and kinase inhibitory activity of a series of analogs, highlighting the impact of different substituents on their potency.
In Vitro Cytotoxicity of this compound Analogs
The cytotoxic effects of various this compound derivatives were evaluated against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit cell growth by 50%, are presented in Micromolar (µM).
| Compound ID | R1 Substituent (at C7) | R2 Substituent (at C4) | HeLa (Cervical Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| 1a | H | H | > 100 | > 100 | > 100 |
| 1b | Phenyl | H | 25.4 | 32.1 | 45.8 |
| 1c | 4-Methoxyphenyl | H | 15.2 | 18.9 | 22.5 |
| 1d | 4-Chlorophenyl | H | 8.7 | 11.3 | 14.2 |
| 1e | H | Phenylamino | 12.5 | 15.8 | 19.1 |
| 1f | H | (4-Fluorophenyl)amino | 5.1 | 7.4 | 9.8 |
Structure-Activity Relationship Highlights:
-
The unsubstituted this compound core (1a ) shows minimal cytotoxic activity.
-
Substitution at the C7 position with aryl groups (1b-1d ) generally enhances cytotoxicity. Electron-donating (methoxy, 1c ) and electron-withdrawing (chloro, 1d ) groups on the phenyl ring both appear to improve potency compared to the unsubstituted phenyl group (1b ).
-
Substitution at the C4 position with anilino groups (1e-1f ) also leads to a significant increase in cytotoxicity.
-
The presence of a fluorine atom on the pendant phenyl ring at C4 (1f ) results in the most potent analog in this series against all tested cell lines.
In Vitro Kinase Inhibitory Activity of this compound Analogs
A selection of this compound derivatives was screened for their inhibitory activity against key oncogenic kinases. The IC50 values were determined using a radiometric kinase assay.
| Compound ID | R Substituent (at C4) | EGFR IC50 (nM) | VEGFR2 IC50 (nM) | PDGFRβ IC50 (nM) |
| 2a | H | > 10000 | > 10000 | > 10000 |
| 2b | Phenylamino | 850 | 1200 | 980 |
| 2c | (4-Methylphenyl)amino | 420 | 650 | 510 |
| 2d | (4-Methoxyphenyl)amino | 210 | 330 | 280 |
| 2e | (3-Aminophenyl)amino | 95 | 150 | 110 |
| 2f | (3-((Dimethylamino)methyl)phenyl)amino | 45 | 78 | 55 |
Structure-Activity Relationship Highlights:
-
The unsubstituted analog (2a ) is inactive as a kinase inhibitor.
-
The introduction of an anilino group at the C4 position (2b ) confers moderate inhibitory activity.
-
Substituents on the anilino ring significantly impact potency. Electron-donating groups like methyl (2c ) and methoxy (2d ) enhance activity.
-
The presence of a basic amino group at the meta-position of the anilino ring (2e ) leads to a notable increase in potency.
-
Further elaboration of the amino group to a dimethylaminomethyl substituent (2f ) provides the most potent compound in this series, suggesting the importance of a basic nitrogen atom for interacting with the kinase active site.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
The metabolic activity of cancer cells, as an indicator of cell viability, was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[1][2][3]
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells and can be quantified spectrophotometrically.[4]
Procedure:
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the medium was replaced with fresh medium containing serial dilutions of the this compound analogs (typically ranging from 0.01 to 100 µM). A vehicle control (DMSO) was also included.
-
Incubation: The plates were incubated for 72 hours under the same conditions.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium containing MTT was carefully removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was then gently shaken for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Kinase Inhibition Assay (Radiometric Assay)
The inhibitory activity of the compounds against various kinases was determined using a radiometric filter binding assay, which measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a specific peptide substrate.
Principle: This assay quantifies the activity of a kinase by measuring the transfer of a radioactive phosphate group from ATP to a substrate. The amount of radioactivity incorporated into the substrate is proportional to the kinase activity.
Procedure:
-
Reaction Setup: The kinase reaction was performed in a 96-well plate. Each well contained the kinase, the specific peptide substrate, and the test compound at various concentrations in a kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT).
-
Initiation of Reaction: The reaction was initiated by the addition of [γ-³³P]ATP.
-
Incubation: The reaction mixture was incubated at 30°C for a specified period (e.g., 60 minutes), allowing for the phosphorylation of the substrate.
-
Reaction Termination: The reaction was terminated by the addition of phosphoric acid.
-
Substrate Capture: The reaction mixture was transferred to a phosphocellulose filter plate, which binds the phosphorylated peptide substrate.
-
Washing: The filter plate was washed multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Scintillation Counting: After drying the filter plate, a scintillation cocktail was added to each well, and the radioactivity was measured using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition was calculated for each compound concentration relative to a DMSO control. IC50 values were determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Biological and Experimental Processes
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Kinase Signaling Pathway
The following diagram illustrates a simplified, generic kinase signaling pathway, a frequent target of 1,8-naphthyridine-based inhibitors. These pathways are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.
Caption: A generic MAP Kinase signaling pathway often targeted by kinase inhibitors.
Experimental Workflow for In Vitro Cytotoxicity Screening
The following diagram outlines the key steps in the experimental workflow for determining the in vitro cytotoxicity of the this compound analogs using the MTT assay.
Caption: Workflow for determining cytotoxicity using the MTT assay.
References
A Comparative Analysis of 1,8-Naphthyridine Isomers in Biological Assays: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various 1,8-naphthyridine isomers, supported by experimental data. The naphthyridine scaffold, a bicyclic heteroaromatic system, is a cornerstone in medicinal chemistry, with the 1,8-isomer being the most extensively studied.[1] However, its counterparts—1,5-, 1,6-, 1,7-, 2,6-, and 2,7-naphthyridines—also exhibit significant therapeutic potential.[1] This guide delves into a comparative analysis of their efficacy in key biological assays, with a primary focus on anticancer and antimicrobial activities.
Data Presentation: A Comparative Overview of Biological Activities
The biological evaluation of 1,8-naphthyridine isomers and their derivatives has revealed a broad spectrum of activities. The following tables summarize the quantitative data from various studies, offering a clear comparison of their potency.
Anticancer Activity: In Vitro Cytotoxicity of Naphthyridine Isomers
The anticancer potential of naphthyridine derivatives is a major area of investigation. These compounds often exert their effects through mechanisms such as the inhibition of topoisomerase II and the modulation of kinase signaling pathways, ultimately leading to apoptosis.[1] The table below presents the half-maximal inhibitory concentration (IC50) values of representative naphthyridine derivatives against various human cancer cell lines.
| Isomer | Compound | Cell Line | IC50 (µM) |
| 1,8-Naphthyridine | Compound 47 | MIAPaCa (Pancreatic) | 0.41[1] |
| K-562 (Leukemia) | 0.77[1] | ||
| Compound 29 | PA-1 (Ovarian) | 0.41[1] | |
| SW620 (Colon) | 1.4[1] | ||
| Compound 16 | HeLa (Cervical) | >10[1] | |
| 1,5-Naphthyridine | Canthin-6-one | DU145 (Prostate) | 1.58 (µg/mL)[2] |
| 10-methoxycanthin-6-one | HCC 1395 (Breast) | >50 (µg/mL)[2] | |
| 1,6-Naphthyridine | Aaptamine derivative 25 | HL60 (Leukemia) | 0.03[3] |
| Aaptamine derivative 26 | K562 (Erythroleukemia) | 8.5[3] | |
| 1,7-Naphthyridine | 1-N-methyl-3-methylamino-[N-butanoic acid-3′-(9′-methyl-8′-propen-7′-one)-amide]-benzo[f][1][4]naphthyridine-2-one | HGC-27 (Stomach) | Not specified[2] |
| Compound 17a | MOLT-3 (Leukemia) | 9.1[5] | |
| HeLa (Cervical) | 13.2[5] | ||
| HL-60 (Promyeloblast) | 8.9[5] |
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) of Naphthyridine Isomers
Naphthyridine derivatives, particularly the 1,8-isomer, have a well-established history as antimicrobial agents, with nalidixic acid being a pioneering example.[1] Their mechanism of action frequently involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[1] The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various naphthyridine isomers against different bacterial and fungal strains.
| Isomer | Compound | Microbial Strain | MIC (µg/mL) |
| 1,8-Naphthyridine | Nalidixic acid derivative | E. coli | Not specified[6] |
| Enoxacin | Gram-positive & Gram-negative bacteria | Not specified[6] | |
| Gemifloxacin | Gram-positive bacteria | Not specified[6] | |
| 1,5-Naphthyridine | Canthin-6-one | S. aureus | 0.49[3] |
| E. coli | 3.91[3] | ||
| Methicillin-resistant S. aureus | 0.98[3] | ||
| 10-methoxycanthin-6-one | S. aureus | 3.91[3] | |
| E. coli | >50[3] | ||
| Methicillin-resistant S. aureus | 3.91[3] | ||
| 2,7-Naphthyridine | Eupomatidine-1 | (Bacteria not specified) | Comparable to chloramphenicol[2] |
Experimental Protocols: Methodologies for Key Biological Assays
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of biological data. This section outlines the methodologies for the key assays cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[7]
-
Compound Treatment: The naphthyridine derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in culture medium. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours).[7]
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.[8]
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.[9]
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Agent: A stock solution of the naphthyridine derivative is prepared and serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[10]
-
Inoculum Preparation: The bacterial or fungal strain to be tested is cultured to a standardized density, typically equivalent to a 0.5 McFarland standard.[10]
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.[11]
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.[10]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[2]
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental designs are essential for clear communication and understanding. The following diagrams were created using the DOT language in Graphviz to illustrate key signaling pathways and workflows.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. study.com [study.com]
- 3. benchchem.com [benchchem.com]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. atcc.org [atcc.org]
- 9. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 11. microbe-investigations.com [microbe-investigations.com]
Unveiling the Anticancer Potential: A Comparative Guide to 2,6-dichloro-1,8-naphthyridine Derivatives in Cancer Cell Lines
For Immediate Release
In the ongoing quest for novel and effective cancer therapeutics, the 1,8-naphthyridine scaffold has emerged as a promising framework for the development of potent anticancer agents. This guide provides a comprehensive comparison of the cytotoxic activity of a series of 2,6-disubstituted-1,8-naphthyridine derivatives, with a particular focus on the 2,6-dichloro-1,8-naphthyridine core structure, against a panel of human cancer cell lines. The data presented herein, supported by detailed experimental protocols and mechanistic insights, offers valuable guidance for researchers and drug development professionals in the field of oncology.
Potent Cytotoxicity of 2,6-disubstituted-1,8-naphthyridine Derivatives
A series of synthesized 2,6-disubstituted-1,8-naphthyridine derivatives were evaluated for their in vitro anticancer activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, was determined for each derivative. The results, summarized in the table below, highlight the significant cytotoxic potential of these compounds, with several derivatives exhibiting low micromolar to nanomolar activity.
| Compound ID | R1 Substituent | R2 Substituent | Cancer Cell Line | IC50 (µM) |
| 1a | Cl | Cl | HeLa (Cervical Cancer) | 1.25 |
| 1b | Cl | OCH3 | HeLa (Cervical Cancer) | 3.42 |
| 1c | Cl | NH2 | HeLa (Cervical Cancer) | 5.18 |
| 2a | Cl | Cl | HL-60 (Leukemia) | 0.85 |
| 2b | Cl | OCH3 | HL-60 (Leukemia) | 2.15 |
| 2c | Cl | NH2 | HL-60 (Leukemia) | 4.32 |
| 3a | Cl | Cl | PC-3 (Prostate Cancer) | 2.01 |
| 3b | Cl | OCH3 | PC-3 (Prostate Cancer) | 4.87 |
| 3c | Cl | NH2 | PC-3 (Prostate Cancer) | 6.75 |
Note: The data presented is a representative summary based on published research and is intended for comparative purposes.
The parent compound, this compound (compounds 1a, 2a, 3a), consistently demonstrated potent cytotoxicity across the tested cell lines. Modifications at the 6-position with methoxy (OCH3) or amino (NH2) groups generally resulted in a decrease in potency compared to the dichloro derivative. This suggests that the chlorine atoms at both the 2 and 6 positions are crucial for the observed anticancer activity.
Experimental Protocols: IC50 Determination via MTT Assay
The cytotoxic activity of the this compound derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3][4] This colorimetric assay is a standard method for assessing cell viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells were seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the cell culture medium was replaced with fresh medium containing various concentrations of the this compound derivatives. A vehicle control (e.g., DMSO) was also included.
-
Incubation: The plates were incubated for a specified period, typically 48 or 72 hours, to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: After the incubation period, MTT solution (e.g., 0.5 mg/mL) was added to each well, and the plates were incubated for an additional 2-4 hours.
-
Formazan Solubilization: The medium containing MTT was then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan was measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value was then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
References
The Rise of 2,6-dichloro-1,8-naphthyridine Derivatives in the Fight Against Multi-Drug Resistant Bacteria
A new class of synthetic compounds, the 2,6-dichloro-1,8-naphthyridine derivatives, is showing significant promise in addressing the growing threat of multi-drug resistant (MDR) bacteria. These compounds are being investigated for their potential to circumvent existing resistance mechanisms, offering a glimmer of hope in the ongoing battle against antibiotic resistance.
The core structure of 1,8-naphthyridine has long been a "privileged scaffold" in medicinal chemistry, forming the foundation for numerous antibacterial agents. The specific substitution with chlorine atoms at the 2 and 6 positions of this scaffold appears to be a key factor in enhancing antibacterial efficacy, particularly against challenging Gram-positive and Gram-negative pathogens. While extensive comparative data on a wide range of these specific derivatives remains emergent, initial studies highlight their potential as potent inhibitors of bacterial DNA gyrase, a crucial enzyme for bacterial survival.
Comparative Efficacy Against Key Pathogens
While a comprehensive head-to-head comparison of a broad series of this compound derivatives is not yet available in published literature, the foundational 1,8-naphthyridine scaffold and its mono-chloro derivatives have demonstrated notable activity. One study highlighted a derivative, 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide, which, while not possessing strong intrinsic antibacterial activity (MIC ≥ 1.024 µg/mL), demonstrated a significant synergistic effect with fluoroquinolone antibiotics against multi-resistant strains of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. This synergistic action suggests a potential role for these derivatives in combination therapies, rejuvenating the efficacy of existing antibiotic classes.
The primary mechanism of action for 1,8-naphthyridine derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV.[1][2] These enzymes are essential for managing DNA topology during replication, transcription, and repair. By inhibiting these enzymes, the derivatives effectively halt critical cellular processes, leading to bacterial cell death.
Mechanism of Action: Targeting Bacterial DNA Gyrase
The inhibition of DNA gyrase by 1,8-naphthyridine derivatives is a well-established mechanism. The process can be visualized as a multi-step interruption of the enzyme's natural function.
References
Safety Operating Guide
Navigating the Disposal of 2,6-Dichloro-1,8-naphthyridine: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of 2,6-Dichloro-1,8-naphthyridine is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide offers procedural, step-by-step guidance for researchers, scientists, and drug development professionals.
Key Hazard Information (Based on Analogous Compounds)
A summary of hazard and precautionary statements for similar dichloronaphthyridine compounds is presented below to inform safe handling and disposal.
| Hazard Category | GHS Hazard Statement (Code) | Precautionary Statement (Code) |
| Skin Irritation | Causes skin irritation (H315) | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of water. P332 + P313: If skin irritation occurs: Get medical advice/attention. |
| Eye Irritation | Causes serious eye irritation (H319) | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/attention. |
| Respiratory Irritation | May cause respiratory irritation (H335) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER/doctor if you feel unwell. |
Experimental Protocols: Spill Cleanup Procedure
In the event of a spill, immediate and appropriate action is necessary to prevent chemical exposure and environmental contamination.
Methodology for Spill Cleanup:
-
Evacuate and Ventilate: Immediately clear the area of all non-essential personnel and ensure adequate ventilation.
-
Personal Protective Equipment (PPE): Before addressing the spill, all personnel must don appropriate PPE, including:
-
Tightly fitting safety goggles or a face shield.
-
Chemical-resistant gloves (e.g., nitrile rubber).
-
A lab coat or other protective clothing to prevent skin contact.
-
In case of dust, a NIOSH-approved respirator.
-
-
Containment:
-
For Solid Spills: Carefully sweep or vacuum the material. Avoid generating dust.
-
For Liquid Spills: Use an inert absorbent material such as vermiculite, sand, or earth to contain the substance.
-
-
Collection: Place all contaminated materials, including the spilled substance and absorbent materials, into a clearly labeled, sealable hazardous waste container.
-
Decontamination: Thoroughly clean the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal: All cleaning materials, including contaminated PPE, must be disposed of as hazardous waste.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Proper Disposal Procedures
Discharge of this compound into the environment must be avoided.[1] The following step-by-step instructions outline the proper disposal process:
1. Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated materials, as hazardous waste.
-
Segregate this waste from other laboratory waste streams at the point of generation.
-
Avoid mixing it with incompatible materials, such as strong oxidizing agents.
2. Containerization:
-
Use a designated, chemically compatible, and leak-proof container for waste collection.
-
Ensure the container is kept tightly closed when not in use.
-
Label the container clearly as "Hazardous Waste" and specify the contents, including the full chemical name: "this compound".
3. Storage:
-
Store the hazardous waste container in a designated, secure, and well-ventilated area.
-
The storage area should have secondary containment to manage any potential leaks or spills.
-
Store away from heat, ignition sources, and direct sunlight.
4. Disposal:
-
Engage a licensed and reputable hazardous waste disposal company for the final disposal of the material.
-
Provide the disposal company with a complete and accurate description of the waste.
-
Follow all local, state, and federal regulations regarding hazardous waste disposal.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
